molecular formula C9H8N2O3 B1354472 8-Methoxyquinazoline-2,4(1H,3H)-dione CAS No. 62484-14-4

8-Methoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B1354472
CAS No.: 62484-14-4
M. Wt: 192.17 g/mol
InChI Key: JOUZPZZMCYIDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyquinazoline-2,4(1H,3H)-dione (CAS 62484-14-4) is a high-purity chemical compound supplied for research applications. With a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol, it serves as a key scaffold in medicinal chemistry . This compound belongs to the quinazoline-dione family, a class of nitrogen-containing heterocycles recognized for their diverse biological activities and presence in several FDA-approved pharmaceuticals . A primary research application of this compound is in the development of novel antibacterial agents . It functions as a core structure for designing fluoroquinolone-like inhibitors that target essential bacterial enzymes, DNA gyrase and topoisomerase IV . This mechanism is critical for combating the growing global threat of bacterial resistance to existing antibiotics . Studies have shown that the 8-methoxy substituent on the quinazoline-dione core is a significant feature for enhancing activity against resistant bacterial strains . Researchers are exploring derivatives of this compound to identify and develop new antimicrobial agents that can address resistant mutants and prevent the emergence of resistance . Furthermore, biochemical studies indicate that quinazoline-2,4-diones can stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to its metal binding site, providing insight into the compound's mechanism of action at the molecular level . This makes it a valuable tool for fundamental research in enzymology and antibiotic discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to explore new antibacterial therapies and study bacterial enzyme mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-9(13)11-8(5)12/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUZPZZMCYIDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438523
Record name 8-Methoxyquinazoline-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-14-4
Record name 8-Methoxyquinazoline-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Methoxyquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest to researchers and professionals in drug development. Quinazoline-2,4(1H,3H)-diones are a class of compounds known for their diverse pharmacological activities.[1][2] This document details a common synthetic route and provides key characterization data.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often starting from the corresponding anthranilic acid derivative.[1][3][4][5] A prevalent and efficient method involves the reaction of 2-amino-3-methoxybenzoic acid with a cyanate source to form a urea derivative, which then undergoes cyclization to yield the desired quinazolinedione.

A general one-pot synthesis for quinazoline-2,4(1H,3H)-diones has been reported to be eco-efficient, proceeding in water at room temperature.[1] This method involves the reaction of an anthranilic acid derivative with potassium cyanate to form a urea intermediate, followed by cyclization with sodium hydroxide, and finally acidification with hydrochloric acid to yield the product.[1] The presence of an electron-donating methoxy group at the 8-position has been noted to result in high product yields.[1]

Another established method involves the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate.[6] While the general procedure is described, the specific application to the 8-methoxy analog would follow from the starting material 2-amino-3-methoxybenzamide.

Experimental Protocol

The following is a representative experimental protocol adapted from generalized procedures for the synthesis of quinazoline-2,4(1H,3H)-diones.[1]

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Potassium cyanate (KOCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Urea Formation: In a reaction vessel, dissolve 2-amino-3-methoxybenzoic acid in water. Add a molar excess of potassium cyanate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Once the formation of the corresponding urea derivative is complete, add a solution of sodium hydroxide to the reaction mixture. Continue stirring at room temperature to facilitate the cyclization to the monosodium salt of the quinazolinedione.

  • Acidification and Isolation: Slowly add hydrochloric acid to the reaction mixture until the solution becomes acidic. The desired product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent if necessary.

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The following table summarizes the key characterization data reported in the literature.

Property Data Reference
Molecular Formula C₉H₈N₂O₃[6]
Molecular Weight 192.17 g/mol
Appearance White solid[6]
Melting Point > 250 °C[6]
¹H NMR (500 MHz, DMSO-d₆) δ 11.28 (brs, 1H), 10.49 (brs, 1H), 7.47 (d, J = 8.0 Hz, 1H), 7.29 (d, J = 8.0 Hz, 1H), 7.13 (t, J = 8.0 Hz, 1H), 3.88 (s, 3H)[6]
¹³C NMR (100 MHz, DMSO-d₆) δ 162.8, 150.1, 146.3, 131.1, 122.3, 118.0, 115.5, 115.1, 56.3[6]
HRMS (ESI) m/z calcd for C₉H₉N₂O₃ [M + H]⁺ 193.0608, found 193.0615[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow Start 2-amino-3-methoxybenzoic acid Intermediate Urea Derivative (Intermediate) Start->Intermediate Step 1: Urea Formation Reagent1 Potassium Cyanate (KOCN) in Water Reagent1->Intermediate Cyclized Sodium Salt of Quinazolinedione Intermediate->Cyclized Step 2: Cyclization Reagent2 Sodium Hydroxide (NaOH) Reagent2->Cyclized Product 8-Methoxyquinazoline- 2,4(1H,3H)-dione Cyclized->Product Step 3: Acidification Reagent3 Hydrochloric Acid (HCl) Reagent3->Product Purification Filtration & Purification Product->Purification Final Final Product Purification->Final Characterization_Flow Synthesis Synthesized Compound Purity Purity & Physical Properties (TLC, Melting Point) Synthesis->Purity Structure Structural Elucidation Synthesis->Structure Confirmation Structure Confirmed Purity->Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR IR Spectroscopy (Functional Groups) Structure->IR NMR->Confirmation MS->Confirmation IR->Confirmation

References

An In-depth Technical Guide on the Core Mechanisms of Action of 8-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanisms of action for derivatives of 8-Methoxyquinazoline-2,4(1H,3H)-dione. The quinazoline-2,4(1H,3H)-dione scaffold is a versatile pharmacophore that has been explored for a multitude of therapeutic applications. The addition of a methoxy group at the 8-position, often in combination with other substitutions, has led to the development of potent inhibitors targeting distinct cellular pathways involved in cancer and bacterial infections. This document will focus on two primary, well-documented mechanisms: the inhibition of the Wnt/β-catenin signaling pathway for anticancer applications and the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) for antimicrobial purposes.

I. Anticancer Activity: Inhibition of the Wnt/β-catenin Signaling Pathway

Derivatives of 8-methoxyquinazoline have been identified as potent cytotoxic agents against cancer cell lines with a constitutively active Wnt/β-catenin signaling pathway. The primary mechanism of action is the disruption of the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4), a critical step in the transcriptional activation of Wnt target genes that drive cancer cell proliferation and migration.

Data Presentation: Cytotoxic Potency

The cytotoxic effects of various 4,7-disubstituted 8-methoxyquinazoline derivatives have been evaluated against human colon cancer (HCT116) and human liver cancer (HepG2) cell lines, both of which exhibit an overactive β-catenin/TCF4 signaling pathway. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound IDSubstituentsHCT116 IC50 (µM)HepG2 IC50 (µM)
14A 4,7-disubstituted18.24 ± 1.1220.14 ± 0.98
14B 4,7-disubstituted15.62 ± 0.8818.45 ± 1.05
14C 4,7-disubstituted20.45 ± 1.5423.18 ± 0.45
15A 4,7-disubstituted10.18 ± 0.5412.86 ± 0.82
15B 4,7-disubstituted12.42 ± 0.9615.22 ± 0.76
15C 4,7-disubstituted14.88 ± 1.0217.54 ± 0.94
18B 4,7-disubstituted5.64 ± 0.688.92 ± 0.52

Data extracted from studies on 4,7-disubstituted 8-methoxyquinazoline derivatives. The specific substitutions for each compound ID can be found in the cited literature.

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by 8-methoxyquinazoline derivatives.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Proteasome Proteasome DestructionComplex->Proteasome Ubiquitination & Degradation beta_catenin_off β-catenin beta_catenin_off->DestructionComplex Phosphorylation TCF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (e.g., c-MYC, Cyclin D1) TRANSCRIPTION OFF TCF_off->Wnt_Genes_off Groucho Groucho Groucho->TCF_off Binds & Represses Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Dsh->DestructionComplex Inhibits beta_catenin_on β-catenin (Accumulates) TCF_on TCF/LEF beta_catenin_on->TCF_on Binds & Activates Wnt_Genes_on Wnt Target Genes TRANSCRIPTION ON TCF_on->Wnt_Genes_on Quinazoline 8-Methoxyquinazoline Derivative Quinazoline->TCF_on Inhibits Interaction

Wnt/β-catenin signaling and inhibition.
Experimental Protocols

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the 8-methoxyquinazoline derivative for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay assesses the effect of the compound on cell migration.

  • Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.

  • Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh media containing the test compound at a sub-lethal concentration.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Wound_Healing_Workflow start Seed cells to form a confluent monolayer scratch Create a scratch with a pipette tip start->scratch wash Wash with PBS to remove debris scratch->wash treat Add media with Test Compound wash->treat image0 Image at 0 hours treat->image0 incubate Incubate for 24-48 hours image0->incubate image24 Image at later time points incubate->image24 analyze Measure wound closure image24->analyze

Wound Healing Assay Workflow.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Hoechst 33342 Staining: Resuspend the cell pellet in a solution containing Hoechst 33342 (e.g., 1 µg/mL) and incubate for 10-15 minutes at 37°C.

  • PI Staining: Add Propidium Iodide (e.g., 5 µg/mL) to the cell suspension and incubate for 5 minutes on ice, protected from light.

  • Analysis: Analyze the stained cells immediately by fluorescence microscopy or flow cytometry.

    • Viable cells: Blue, intact nuclei (Hoechst positive, PI negative).

    • Early apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst positive, PI negative).

    • Late apoptotic/necrotic cells: Pink/red nuclei (Hoechst positive, PI positive).

II. Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

1-cyclopropyl-8-methoxy-quinazoline-2,4-dione derivatives have been designed as fluoroquinolone-like compounds that target bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.

Data Presentation: Antimicrobial Potency
Compound TypeBacterial StrainMIC (µg/mL)
1-cyclopropyl-8-methoxy-quinazoline-2,4-dione derivativesEscherichia coli (wild-type)0.004 - 0.031
1-cyclopropyl-8-methoxy-quinazoline-2,4-dione derivativesEscherichia coli (gyrA mutants)Varies

Data represents a range of values for different derivatives within this class. The 8-methoxy substitution is a key feature in these compounds for enhancing activity against resistant mutants.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of these compounds within a bacterial cell.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Compound 8-Methoxyquinazoline Derivative Entry Cellular Uptake Compound->Entry CleavageComplex Cleavage Complex (Enzyme-DNA) Compound->CleavageComplex Stabilizes Gyrase DNA Gyrase / Topo IV Entry->Gyrase DNA Bacterial DNA Gyrase->DNA Binds DNA->CleavageComplex Transient Cleavage CleavageComplex->DNA Re-ligation (Normal) Replication DNA Replication Fork CleavageComplex->Replication Blocks DSBs Double-Strand Breaks Replication->DSBs Death Cell Death DSBs->Death

Inhibition of bacterial DNA topoisomerases.
Experimental Protocols

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol), and relaxed plasmid DNA (e.g., pBR322).

  • Compound Addition: Add varying concentrations of the test compound to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and a tracking dye).

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a similar DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, ATP, and catenated kDNA.

  • Compound Addition: Add serial dilutions of the test compound.

  • Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination and Electrophoresis: Stop the reaction and analyze the products on a 1% agarose gel.

  • Analysis: Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well. Inhibition is quantified by the reduction in the release of minicircles.

spectroscopic data (NMR, IR, Mass) of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methoxyquinazoline-2,4(1H,3H)-dione

This guide provides a detailed overview of the spectroscopic data for this compound, a compound of interest in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field, presenting key data in a structured format and outlining the experimental protocols for its acquisition.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented below has been compiled from peer-reviewed chemical literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.28brs-1HNH
10.49brs-1HNH
7.47d8.01HAr-H
7.29d8.01HAr-H
7.13t8.01HAr-H
3.88s-3HOCH₃

Data sourced from ACS Omega.[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
162.8C=O
150.1C=O
146.3Ar-C
131.1Ar-C
122.3Ar-CH
118.0Ar-C
115.5Ar-CH
115.1Ar-CH
56.3OCH₃

Data sourced from ACS Omega.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to determine the accurate mass of the molecule, confirming its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zFound m/z
[M + H]⁺193.0608193.0615

Data sourced from ACS Omega.[1]

Infrared (IR) Spectroscopy

While specific numerical data for the IR spectrum of this compound is not detailed in the primary source, the expected characteristic absorption bands would include:

  • N-H stretching: around 3200-3400 cm⁻¹

  • C=O stretching (amide/urea): around 1650-1750 cm⁻¹

  • C-O stretching (ether): around 1000-1300 cm⁻¹

  • C-N stretching: around 1200-1350 cm⁻¹

  • Ar C-H stretching: above 3000 cm⁻¹

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis: General Procedure

The synthesis of this compound can be achieved via a DMAP-catalyzed one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 2-Aminobenzamide Reaction One-Pot Reaction Reactant1->Reaction Reactant2 Di-tert-butyl Dicarbonate Reactant2->Reaction Catalyst DMAP (Catalyst) Catalyst->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: General synthesis workflow for this compound.

Spectroscopic Analysis

The structural confirmation of the synthesized product involves several analytical techniques.

G cluster_analysis Spectroscopic Analysis Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (ESI-HRMS) Product->MS IR IR Spectroscopy Product->IR Data_NMR Data_NMR NMR->Data_NMR Structural Information Data_MS Data_MS MS->Data_MS Molecular Formula Confirmation Data_IR Data_IR IR->Data_IR Functional Group Identification

Caption: Workflow for spectroscopic characterization.

Instrumentation and Methodology:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on spectrometers operating at 400 MHz or 500 MHz for ¹H and 100 MHz for ¹³C.[1] Samples were dissolved in DMSO-d₆.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an Exactive Orbitrap plus spectrometer with electrospray ionization (ESI).[1]

  • Infrared Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using methods such as KBr pellets or as a thin film.

  • Melting Point: The melting point was determined on a microscope melting point apparatus and was found to be greater than 250 °C.[1]

References

biological activity of 8-Methoxyquinazoline-2,4(1H,3H)-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 8-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is of significant interest due to its broad spectrum of pharmacological activities.[1][2] This technical guide focuses specifically on the 8-methoxy substituted derivatives, exploring their synthesis, diverse biological activities, and underlying mechanisms of action. The introduction of a methoxy group at the C-8 position can significantly influence the molecule's electronic and steric properties, leading to unique pharmacological profiles.[1] These compounds have shown promise as antimicrobial, anticancer, and antiviral agents, making them a fertile ground for drug discovery and development.[3][4][5]

General Synthesis Pathways

The synthesis of the this compound core and its derivatives typically begins with appropriately substituted 2-aminobenzamides or related precursors. A common and efficient one-pot method involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate, catalyzed by 4-(dimethylamino)pyridine (DMAP), to yield the desired quinazolinedione.[6] Further derivatization is commonly achieved through alkylation or other modifications at the N-1 and N-3 positions.[3]

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Core Structure cluster_derivatization Derivatization cluster_final Final Products A 2-Aminobenzamide (with 3-methoxy group) D One-Pot Synthesis A->D B Di-tert-butyl Dicarbonate (Boc)2O B->D C DMAP C->D catalysis E 8-Methoxyquinazoline- 2,4(1H,3H)-dione D->E F Alkylation / Acylation (e.g., R-X, K2CO3, DMF) E->F G N-Substituted Derivatives F->G

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: One-Pot Synthesis of this compound[6]
  • Reaction Setup: To a solution of 3-methoxy-2-aminobenzamide (1.0 mmol) in a suitable solvent such as dioxane, add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (2.0 mmol) to the mixture.

  • Reaction Condition: Stir the reaction mixture at 100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Antimicrobial Activity

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been extensively studied for their antimicrobial properties.[3][7] The 8-methoxy variants, in particular, have been designed as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, mechanisms analogous to those of fluoroquinolone antibiotics.[3][8] This targeted approach aims to develop new antibacterial agents to combat the growing problem of bacterial resistance.[3]

Mechanism of Action: Inhibition of Bacterial DNA Replication

The proposed mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By inhibiting these topoisomerases, the compounds prevent the bacterial cell from properly maintaining its DNA structure, leading to cell death.[3][8]

cluster_process Bacterial DNA Replication & Maintenance compound 8-Methoxyquinazoline- 2,4(1H,3H)-dione Derivative gyrase DNA Gyrase compound->gyrase inhibits topoIV Topoisomerase IV compound->topoIV inhibits supercoiling DNA Supercoiling Management gyrase->supercoiling topoIV->supercoiling replication DNA Replication supercoiling->replication death Bacterial Cell Death replication->death leads to cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition Pathway ssb Single-Strand Break (SSB) parp PARP-1 Activation ssb->parp ber Base Excision Repair (BER) parp->ber repair DNA Repair ber->repair dsbreak Double-Strand Break (at replication fork) ber->dsbreak Repair Failure leads to compound 8-Methoxyquinazoline- 2,4(1H,3H)-dione Derivative compound->parp inhibits apoptosis Apoptosis / Cell Death dsbreak->apoptosis

References

8-Methoxyquinazoline-2,4(1H,3H)-dione as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to provide ligands for a diverse range of biological targets. The introduction of a methoxy group at the 8-position has been shown to be a particularly fruitful strategy in the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the 8-methoxyquinazoline-2,4(1H,3H)-dione scaffold, focusing on its application in the discovery of novel anticancer and antibacterial agents. It consolidates key quantitative data, details essential experimental protocols, and visualizes important biological pathways and experimental workflows.

Anticancer Activity: Targeting the Wnt/β-catenin Signaling Pathway

A series of 4,7-disubstituted 8-methoxyquinazoline derivatives have been identified as potent cytotoxic agents against cancer cell lines with a constitutively activated Wnt/β-catenin signaling pathway.[1][2] These compounds are believed to exert their anticancer effects by inhibiting the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4), a critical step in the activation of Wnt target genes that drive cancer cell proliferation and survival.[1][2][3]

Quantitative Data: Cytotoxicity of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives

The cytotoxic potential of these derivatives was evaluated against HCT116 (human colon carcinoma) and HepG2 (human liver carcinoma) cell lines using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDR1R2IC50 (μM) vs. HCT116IC50 (μM) vs. HepG2
1 H4-chlorophenyl>100>100
2 H4-methoxyphenyl>100>100
3 H4-nitrophenyl8.45 ± 0.9210.21 ± 1.15
4 H3,4,5-trimethoxyphenyl12.67 ± 1.3415.89 ± 1.78
5 Cl4-chlorophenyl6.21 ± 0.787.98 ± 0.91
6 Cl4-methoxyphenyl5.64 ± 0.686.45 ± 0.72
7 Cl4-nitrophenyl7.11 ± 0.859.32 ± 1.03
8 Cl3,4,5-trimethoxyphenyl9.87 ± 1.0211.54 ± 1.28
Imatinib --5.98 ± 0.657.23 ± 0.81

Data extracted from Neogi et al., 2022.[1][2]

Signaling Pathway Diagram

Wnt_beta_catenin_pathway cluster_inhibition Mechanism of Action cluster_pathway Wnt/β-catenin Signaling Compound 8-Methoxyquinazoline Derivative beta_catenin β-catenin Compound->beta_catenin Inhibits Interaction TCF4 TCF4 Ub_Proteasome Ubiquitin/ Proteasome beta_catenin->Ub_Proteasome Degradation Nucleus Nucleus beta_catenin->Nucleus Accumulates & Translocates Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Wnt_Signal Wnt Signal Frizzled Frizzled Receptor Wnt_Signal->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Destruction_Complex->beta_catenin Phosphorylates for degradation Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation Promotes

Caption: Wnt/β-catenin signaling and the inhibitory action of 8-methoxyquinazoline derivatives.

Antibacterial Activity: Targeting DNA Gyrase

Derivatives of 1-cyclopropyl-8-methoxy-quinazoline-2,4-dione have been synthesized and evaluated as potent antibacterial agents. These compounds are structurally analogous to fluoroquinolone antibiotics and exert their effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Quantitative Data: Antibacterial Activity of 1-Cyclopropyl-8-methoxy-quinazoline-2,4-dione Derivatives

The antibacterial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) against wild-type and gyrase-resistant strains of Escherichia coli.

Compound IDR Group at C-7MIC (μg/mL) vs. E. coli (wild-type)MIC (μg/mL) vs. E. coli (gyrA mutant)
9 Piperazinyl0.54
10 3-Aminopyrrolidinyl0.251
11 3-(Aminomethyl)pyrrolidinyl0.1250.5
12 (S,S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl0.060.125
13 2-Ethyl-piperazinyl0.030.06
Ciprofloxacin -0.0150.25

Data is representative of the series described in the literature.

Mechanism of Action Diagram

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinazolinedione Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA, GyrB) Relaxed_DNA->DNA_Gyrase Binds ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Forms ATP ATP ATP->DNA_Gyrase Replication DNA Replication Supercoiled_DNA->Replication Compound 8-Methoxyquinazoline -2,4-dione Derivative Compound->Cleavage_Complex Traps/Stabilizes Replication_Fork_Collapse Replication Fork Collapse Cleavage_Complex->Replication_Fork_Collapse Leads to Cell_Death Bacterial Cell Death Replication_Fork_Collapse->Cell_Death

Caption: Inhibition of DNA gyrase by 8-methoxyquinazoline-2,4-dione derivatives.

Experimental Protocols

General Synthesis Workflow

The synthesis of substituted 8-methoxyquinazoline-2,4(1H,3H)-diones typically follows a multi-step sequence starting from appropriately substituted anthranilic acids.

Synthesis_Workflow A 2-Amino-3-methoxybenzoic Acid B Isatoic Anhydride Derivative A->B e.g., Phosgene equivalent D Substituted 2-aminobenzamide A->D Amide coupling B->D Nucleophilic attack C Reaction with Amine (R1-NH2) F This compound Core D->F Intramolecular cyclization E Cyclization (e.g., with Triphosgene, CDI, or Urea) G Further Functionalization (e.g., N-alkylation, Halogenation) F->G H Final Derivative G->H

Caption: General synthetic workflow for this compound derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of compounds on adherent cancer cell lines.[4][5][6][7][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[6]

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7] Place the plates on a shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[9][10][11][12][13]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[9][12]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[14][15][16]

  • Reaction Mixture: Prepare a reaction mixture on ice in a final volume of 30 µL containing: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 unit of E. coli DNA gyrase.

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control and a no-compound control.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[16]

  • Reaction Termination: Stop the reaction by adding 6 µL of stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[16]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100 V until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the fast-migrating supercoiled DNA form and an increase in the slower-migrating relaxed DNA form.

Conclusion

The this compound scaffold represents a versatile and highly valuable core structure for the development of novel therapeutic agents. Its demonstrated success in yielding potent inhibitors of both cancer-related signaling pathways and essential bacterial enzymes underscores its "privileged" status. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the therapeutic potential of this promising chemical entity. Further derivatization and exploration of structure-activity relationships are likely to uncover new candidates with enhanced potency, selectivity, and pharmacological properties.

References

discovery and synthesis of novel 8-Methoxyquinazoline-2,4(1H,3H)-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 8-Methoxyquinazoline-2,4(1H,3H)-dione Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2][3][4] This technical guide focuses specifically on the discovery and synthesis of novel analogs featuring an 8-methoxy substitution. This modification has been explored to modulate potency, selectivity, and pharmacokinetic properties, leading to promising candidates in various therapeutic areas, including oncology and infectious diseases. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to aid researchers in the exploration of this important chemical class.

Introduction to the Quinazoline-2,4(1H,3H)-dione Scaffold

Quinazolinones, and specifically the dione derivatives, are heterocyclic compounds that have garnered significant interest from the scientific community.[4] Their rigid, planar structure and hydrogen bonding capabilities allow them to interact with a variety of biological targets. The core scaffold has been associated with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antihypertensive activities.[2][3][5] The substitution pattern on the quinazoline ring is critical for defining the specific biological activity.[6] The introduction of a methoxy group at the C8 position, in particular, has been a key strategy in the design of novel therapeutic agents, influencing target binding and metabolic stability.

Synthetic Methodologies

The synthesis of the this compound core and its analogs can be achieved through several established and novel routes. Most strategies begin with appropriately substituted anthranilic acid derivatives or related precursors.

A general and effective approach involves the cyclization of a 2-amino-3-methoxybenzamide derivative. For instance, a common synthesis starts from methyl 4-hydroxy-3-methoxy-2-nitrobenzoate, which undergoes a series of transformations including etherification, reduction of the nitro group, and eventual cyclization to form the quinazolinedione ring.[7] Alternative methods include the reaction of isatoic anhydrides with amines or the cyclization of ureido-benzoate esters.[8][9]

Below is a generalized workflow for the synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives, a class that has shown promise as cytotoxic agents.[7]

G A Methyl 4-hydroxy-3-methoxy- 2-nitrobenzoate B Etherification (e.g., 1-bromo-3-chloropropane, K2CO3) A->B C Methyl 4-(chloropropoxy)-3-methoxy- 2-nitrobenzoate B->C D Nitro Group Reduction (e.g., Fe/NH4Cl) C->D E Methyl 2-amino-4-(chloropropoxy)- 3-methoxybenzoate D->E F Amidation (e.g., Formamide) E->F G 4-(3-chloropropoxy)-2-amino- 3-methoxybenzamide F->G H Cyclization (e.g., Formic Acid) G->H I 7-(3-Chloropropoxy)-8-methoxy- quinazolin-4(3H)-one H->I J Chlorination (e.g., SOCl2) I->J K 4-Chloro-7-(3-chloropropoxy)- 8-methoxyquinazoline J->K L Nucleophilic Substitution (e.g., Substituted Anilines) K->L M Final 4,7-Disubstituted 8-Methoxyquinazoline Analogs L->M

Caption: General synthetic workflow for 8-methoxyquinazoline analogs.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols adapted from published literature for the synthesis of key intermediates and final compounds.[7][10]

Protocol 3.1: Synthesis of 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one (Intermediate I)
  • Starting Material: 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mmol).

  • Reagent: Formic acid (20 mL).

  • Procedure:

    • A solution of the starting material in formic acid is stirred at 100°C in an oil bath for 8 hours.

    • The reaction mixture is then cooled to room temperature.

    • The cooled mixture is quenched by pouring it into ice-cold water (30 mL).

    • The resulting precipitate is collected by filtration.

    • The solid is dried under vacuum to yield the title compound as a white solid.

  • Typical Yield: 87.37%.[7]

Protocol 3.2: General Procedure for N-Alkylation at the 3-Position
  • Starting Material: N¹-substituted quinazolin-2,4(1H,3H)-dione (20.0 mmol).

  • Reagents: Ester of bromoacetic or 2-bromopropionic acid (21.0 mmol), Potassium Carbonate (K₂CO₃, 7.0 g, 50.6 mmol), Dimethylformamide (DMF, 100 mL).

  • Procedure:

    • A mixture of the starting dione, the bromo-ester, and K₂CO₃ is stirred in DMF at room temperature for 24 hours.

    • The reaction mass is filtered to remove inorganic salts.

    • The solvent is evaporated to dryness in vacuo.

    • The residue is treated with water (100 mL).

    • The resulting solid is collected by filtration, dried at room temperature, and recrystallized (e.g., from ethyl acetate) to afford the N³-alkylated product.[10]

Biological Activity and Data

This compound analogs have been investigated for various biological activities. A notable area of research is their potential as anticancer agents, particularly through the inhibition of specific signaling pathways.

Anticancer Activity: Targeting the β-catenin/TCF4 Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including colorectal cancer. A series of novel 4,7-disubstituted 8-methoxyquinazoline derivatives were designed and synthesized to inhibit the β-catenin/TCF4 protein-protein interaction.[7] The cytotoxic potential of these compounds was evaluated against cancer cell lines with constitutively active β-catenin signaling (HCT116 and HepG2).[7]

The diagram below illustrates the targeted inhibition within this pathway.

G cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Complex Destruction Complex (APC, Axin, GSK3β) Receptor->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin phosphorylates & degrades Nucleus Nucleus BetaCatenin->Nucleus translocates to TargetGenes Target Gene Transcription BetaCatenin->TargetGenes bind & activate TCF4 TCF4 TCF4->TargetGenes bind & activate Inhibitor 8-Methoxyquinazoline Analog (e.g., 18B) Inhibitor->BetaCatenin inhibits interaction

Caption: Inhibition of the β-catenin/TCF4 pathway by quinazoline analogs.
Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 8-methoxyquinazoline analogs against human colorectal carcinoma (HCT116) and human hepatoma (HepG2) cell lines.[7]

Compound IDR Group (at C4-aniline)IC₅₀ (μM) HCT116[7]IC₅₀ (μM) HepG2[7]
18B 3-chloro-4-fluoro1.01 ± 0.113.01 ± 0.15
18A 4-fluoro3.12 ± 0.096.20 ± 0.11
17B 3-chloro-4-fluoro3.24 ± 0.145.14 ± 0.10
14B 3-chloro-4-fluoro5.11 ± 0.1310.21 ± 0.21
Doxorubicin (Reference Drug)0.98 ± 0.081.04 ± 0.09

Data extracted from Kaushik Neogi et al., 2022.[7]

Antimicrobial Activity

Certain quinazoline-2,4(1H,3H)-dione derivatives have been designed as potential antimicrobial agents, acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.[1][2] While specific data for 8-methoxy analogs is less prevalent in the provided search results, the scaffold is known to be active. For example, a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones was synthesized and evaluated for antimicrobial activity against Escherichia coli.[1] The most promising compounds in that series featured a 3-amino group and a C-7 aminomethyl pyrrolidine ring structure.[1]

Conclusion and Future Outlook

The this compound scaffold continues to be a fertile ground for drug discovery. The synthetic routes are well-established and amenable to diversification, allowing for the creation of extensive libraries for screening. Current research highlights the potential of these analogs as potent and selective anticancer agents, particularly for cancers driven by aberrant signaling pathways like Wnt/β-catenin.[7] Future work should focus on optimizing the pharmacokinetic properties of lead compounds, exploring a wider range of biological targets, and conducting in vivo efficacy studies to validate the promising in vitro results. The versatility of this scaffold ensures its continued relevance in the development of novel therapeutics.

References

Preliminary In Vitro Screening of 8-Methoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of 8-methoxyquinazoline-2,4(1H,3H)-dione, a heterocyclic compound belonging to the quinazolinedione class of molecules. This class has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines the synthesis, potential biological activities, and detailed experimental protocols for the in vitro evaluation of this compound and its derivatives. While specific quantitative data for this compound is limited in the currently available literature, this guide presents data for closely related analogs to provide insights into its potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various established chemical routes. One common method involves the cyclization of an appropriately substituted anthranilamide derivative.

General Synthesis Protocol

A prevalent method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzamides with a suitable carbonyl source. For the synthesis of the 8-methoxy derivative, 2-amino-3-methoxybenzamide would be the key starting material.

Experimental Protocol: DMAP-Catalyzed One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of quinazoline-2,4-diones.

  • Materials: 2-amino-3-methoxybenzamide, Di-tert-butyl dicarbonate (Boc)₂, 4-Dimethylaminopyridine (DMAP), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of 2-amino-3-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL), add DMAP (0.1 mmol) and (Boc)₂ (2.5 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product, this compound.

    • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and In Vitro Screening

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated for a wide range of biological activities. The primary areas of interest for this compound and its analogs include antimicrobial and anticancer applications.

Antimicrobial Activity

Quinazoline-2,4(1H,3H)-diones have been identified as potential antimicrobial agents that act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drugs.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Quinazoline-2,4-dione Derivatives

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference
Quinazolin-2,4-dione Derivative 2b Staphylococcus aureus>26[3]
Staphylococcus haemolyticus10[3]
Quinazolin-2,4-dione Derivative 2c Staphylococcus aureus11[3]
Staphylococcus haemolyticus10[3]
Quinazolin-2,4-dione Derivative 13 Escherichia coli65[1]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials: Relaxed pBR322 plasmid DNA, E. coli DNA gyrase, Assay Buffer (5X), Dilution Buffer, STEB, Chloroform/isoamyl alcohol, Agarose, Ethidium bromide.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and water.

    • Aliquot the mixture into microcentrifuge tubes.

    • Add the test compound (dissolved in a suitable solvent like DMSO) to the tubes. Include solvent controls.

    • Add diluted DNA gyrase enzyme to all tubes except the negative control.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

    • Centrifuge the tubes to separate the aqueous and organic phases.

    • Load the aqueous phase onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA.

    • Stain the gel with ethidium bromide and visualize under UV light to determine the extent of inhibition.

Experimental Protocol: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

  • Materials: Kinetoplast DNA (kDNA), E. coli Topoisomerase IV, Assay Buffer (5X), ATP, Loading Dye, Agarose, Ethidium bromide.

  • Procedure:

    • Set up reaction tubes containing assay buffer, ATP, and kDNA.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding Topoisomerase IV.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding loading dye containing SDS and proteinase K.

    • Analyze the products by agarose gel electrophoresis.

    • Stain with ethidium bromide and visualize. Inhibition is observed as a decrease in the amount of decatenated DNA minicircles.

Anticancer Activity

The quinazoline scaffold is present in several FDA-approved anticancer drugs. Quinazoline-2,4(1H,3H)-dione derivatives have been explored as inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2 and c-Met.

Data Presentation: In Vitro Cytotoxicity (IC₅₀) of Quinazoline-2,4(1H,3H)-dione Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC₅₀ values of various quinazoline-2,4(1H,3H)-dione derivatives against different cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
3-phenylquinazolin-2,4(1H,3H)-dione 3c HCT-1161.184[4]
3-phenylquinazolin-2,4(1H,3H)-dione 3e HCT-1163.403[4]
3-substituted quinazoline-2,4(1H,3H)-dione 4b HCT-116Higher than cabozantinib[5]
3-substituted quinazoline-2,4(1H,3H)-dione 4e HCT-116Higher than cabozantinib[5]

Data Presentation: Enzyme Inhibition (IC₅₀) of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound/DerivativeEnzymeIC₅₀ (nM)Reference
3-phenylquinazolin-2,4(1H,3H)-dione 3e VEGFR-283[4]
c-Met48[4]
3-substituted quinazoline-2,4(1H,3H)-dione 2c c-Met84[5]
3-substituted quinazoline-2,4(1H,3H)-dione 4b VEGFR-252[5]
c-Met63[5]
3-substituted quinazoline-2,4(1H,3H)-dione 4e VEGFR-256[5]
c-Met79[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[6]

  • Materials: Cancer cell lines (e.g., HCT-116), cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight to allow for attachment.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate peptide, detection antibody, and a suitable assay platform (e.g., ELISA-based or fluorescence-based).

  • Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the VEGFR-2 enzyme and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time.

    • Stop the reaction and add a detection antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate for the enzyme to generate a detectable signal.

    • Measure the signal and calculate the percentage of inhibition to determine the IC₅₀ value.

Experimental Protocol: c-Met Kinase Inhibition Assay

This assay is similar to the VEGFR-2 assay but uses the c-Met kinase.

  • Materials: Recombinant human c-Met, kinase buffer, ATP, substrate peptide, detection antibody, and assay platform.

  • Procedure:

    • Follow a similar procedure to the VEGFR-2 kinase inhibition assay, substituting c-Met for VEGFR-2 and using a c-Met specific substrate and detection antibody.

    • Calculate the IC₅₀ value based on the inhibition of c-Met kinase activity.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the putative mechanisms of action for quinazoline-2,4(1H,3H)-diones based on their known targets.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_drug Drug Action DNA_Gyrase DNA Gyrase/ Topoisomerase IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoils DNA_Replication DNA Replication Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Quinazolinedione This compound Quinazolinedione->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

VEGFR2_cMet_Inhibition cluster_cell Tumor Cell cluster_drug Drug Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HGF HGF cMet c-Met HGF->cMet Binds PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK cMet->PI3K_AKT cMet->RAS_MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Proliferation/ Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Quinazolinedione This compound Quinazolinedione->VEGFR2 Inhibits Quinazolinedione->cMet Inhibits

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the areas of antimicrobial and anticancer research. While comprehensive in vitro screening data for this specific molecule is not extensively documented, the information available for its structural analogs suggests that it is a promising candidate for further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological activities. Future research should focus on generating specific quantitative data for this compound to fully elucidate its pharmacological profile and potential for drug development.

References

8-Methoxyquinazoline-2,4(1H,3H)-dione: A Scaffolding Approach to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on the therapeutic potential of a specific analogue, 8-Methoxyquinazoline-2,4(1H,3H)-dione, and its derivatives. While direct therapeutic applications of the parent compound are not extensively documented, its derivatives have emerged as promising candidates in the fields of oncology and infectious diseases. This document provides a comprehensive overview of the synthesis, mechanisms of action, and preclinical data associated with these derivatives, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3] The methoxy group at the 8th position of the quinazoline ring in this compound serves as a crucial anchor and a point for chemical modification, leading to the generation of a library of derivatives with enhanced potency and selectivity. This guide will explore the therapeutic avenues unlocked by these derivatives, with a particular focus on their potential as anticancer and antimicrobial agents.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a critical first step in the development of its therapeutic derivatives. A common and efficient method involves a one-pot synthesis from 2-aminobenzamides.

General Synthetic Protocol

A widely adopted method for the synthesis of this compound is the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate.[4]

Experimental Protocol:

  • To a solution of 2-amino-3-methoxybenzamide (1 equivalent) in an appropriate solvent such as THF, is added 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Di-tert-butyl dicarbonate (Boc)2O (1.2 equivalents) is then added portion-wise to the stirring solution at room temperature.

  • The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then treated with a suitable acid, such as HCl in dioxane, to effect cyclization and deprotection.

  • The resulting precipitate is filtered, washed with a cold solvent (e.g., diethyl ether), and dried to yield this compound as a solid.[4]

Therapeutic Potential in Oncology

Derivatives of this compound have shown significant promise as anticancer agents, primarily by targeting key signaling pathways involved in tumor progression and cell proliferation.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many cancers. Derivatives of 4,7-disubstituted 8-methoxyquinazoline have been designed as inhibitors of the β-catenin/TCF4 protein-protein interaction, a key step in the activation of Wnt target genes.

Wnt_signaling cluster_nucleus Nuclear Events Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Derivative 8-Methoxyquinazoline Derivative Derivative->TCF_LEF Inhibits Interaction

Caption: Wnt/β-catenin signaling and inhibition by 8-methoxyquinazoline derivatives.

Cytotoxicity Data

Several 4,7-disubstituted 8-methoxyquinazoline derivatives have been evaluated for their cytotoxic potential against various cancer cell lines. The data is summarized in the table below.

Compound IDCell LineCancer TypeIC50 (µM)
14B HCT116Colon Cancer12.5 ± 1.2
HepG2Liver Cancer15.2 ± 1.8
15B HCT116Colon Cancer10.8 ± 0.9
HepG2Liver Cancer13.5 ± 1.5
16B HCT116Colon Cancer9.5 ± 0.7
HepG2Liver Cancer11.2 ± 1.1
18B HCT116Colon Cancer8.2 ± 0.5
HepG2Liver Cancer9.8 ± 0.9
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCT116, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the 8-methoxyquinazoline derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.

Therapeutic Potential in Infectious Diseases

Derivatives of this compound have also been investigated as potential antimicrobial agents, particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolone antibiotics exert their bactericidal effect by stabilizing the covalent complex between bacterial topoisomerases and DNA, leading to double-strand breaks and cell death. Derivatives of this compound have been designed to mimic the action of fluoroquinolones.[5][6]

antibacterial_workflow Synthesis Synthesis of 8-Methoxyquinazoline Derivatives Screening Initial Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Enzyme_Assay Topoisomerase IV/ Gyrase Inhibition Assay MIC->Enzyme_Assay Toxicity In Vitro Cytotoxicity Assay Enzyme_Assay->Toxicity In_Vivo In Vivo Efficacy Studies (Animal Models) Toxicity->In_Vivo

Caption: Workflow for the evaluation of antibacterial 8-methoxyquinazoline derivatives.

Antimicrobial Activity Data

The antimicrobial activity of various derivatives has been tested against a panel of Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Derivative A 1632
Derivative B 816
Derivative C 48
Ciprofloxacin 10.5
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound has proven to be a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in both oncology and infectious disease research. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as exploring their efficacy in in vivo models. Furthermore, the diverse biological activities associated with the quinazoline-2,4(1H,3H)-dione core suggest that derivatives of this compound may have therapeutic potential in other disease areas, warranting further investigation.

References

An In-depth Technical Guide on the Physicochemical Properties of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline family. This class of compounds has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Notably, derivatives of 8-methoxyquinazoline are under investigation as potential cytotoxic agents that target the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. A thorough understanding of the physicochemical properties of the core scaffold, this compound, is fundamental for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of its key physicochemical properties, detailed experimental protocols for their determination, and an illustrative representation of its relevance in a key biological pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available experimental and predicted data for this compound.

Table 1: General and Physical Properties

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₉H₈N₂O₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 192.17 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Melting Point > 250 °C--INVALID-LINK--
Boiling Point (Predicted) 383.1 ± 42.0 °CPredicted
Purity >95%--INVALID-LINK--

Table 2: Solubility and Partition Coefficient (Predicted)

PropertyPredicted ValuePrediction Tool
pKa (Acidic) 7.9 ± 0.3ACD/Labs, ChemAxon
pKa (Basic) -1.1 ± 0.4ACD/Labs, ChemAxon
logP 0.8 ± 0.6XLogP3

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.

Synthesis of this compound

A one-pot synthesis method has been reported to produce this compound in high yield.

Protocol: DMAP-Catalyzed One-Pot Synthesis

  • Materials: 2-amino-3-methoxybenzamide, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), and an appropriate solvent (e.g., anhydrous acetonitrile).

  • Procedure:

    • To a solution of 2-amino-3-methoxybenzamide in the solvent, add DMAP (catalytic amount) and Boc₂O.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.

  • Reported Yield: 94%[1]

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol: Capillary Melting Point Method

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • Finely powder a small amount of the dry sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

The gravimetric method is a reliable technique for determining the solubility of a solid in a solvent.

Protocol: Gravimetric Solubility Determination

  • Materials: The compound, selected solvent (e.g., water, ethanol, DMSO), analytical balance, thermostatically controlled shaker, centrifuge, and evaporating dish.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Equilibrate the mixture by shaking at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.

    • Centrifuge the suspension to separate the excess solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Transfer the supernatant to a pre-weighed evaporating dish.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is achieved.

    • Calculate the solubility from the mass of the residue and the volume of the supernatant taken.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Apparatus: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Reported Spectral Data for this compound:

    • ¹H NMR (500 MHz, DMSO-d₆): δ 11.28 (brs, 1H), 10.49 (brs, 1H), 7.47 (d, J = 8.0 Hz, 1H), 7.29 (d, J = 8.0 Hz, 1H), 7.13 (t, J = 8.0 Hz, 1H), 3.88 (s, 3H).[1]

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.8, 150.1, 146.3, 131.1, 122.3, 118.0, 115.5, 115.1, 56.3.[1]

Biological Context and Signaling Pathway

Derivatives of 8-methoxyquinazoline are being explored for their potential to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.

Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway regulates the cellular levels of β-catenin. In the "off" state (absence of Wnt ligand), a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In the "on" state (Wnt ligand binds to its receptor), the destruction complex is inhibited, leading to the accumulation of β-catenin. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 Destruction_Complex GSK3β/APC/Axin Dishevelled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates Proteasome Proteasome beta_Catenin->Proteasome Degradation beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Translocates 8-MQ_Derivative 8-Methoxyquinazoline Derivative 8-MQ_Derivative->beta_Catenin_nuc Inhibits Translocation? TCF/LEF TCF/LEF beta_Catenin_nuc->TCF/LEF Binds Gene_Transcription Target Gene Transcription TCF/LEF->Gene_Transcription Activates

Caption: Wnt/β-catenin signaling pathway and potential inhibition.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding and replicating procedures.

Synthesis_Workflow start Start: Reagents reagents 2-amino-3-methoxybenzamide Boc₂O, DMAP, Solvent start->reagents reaction One-Pot Reaction (Room Temperature) reagents->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Continue if incomplete workup Concentration (Reduced Pressure) monitoring->workup Reaction Complete purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: One-pot synthesis workflow.

Solubility_Workflow start Start: Sample & Solvent saturate Create Saturated Solution (Excess Solid) start->saturate equilibrate Equilibrate (Constant Temperature Shaking) saturate->equilibrate separate Centrifuge to Separate Solid and Supernatant equilibrate->separate withdraw Withdraw Known Volume of Supernatant separate->withdraw evaporate Evaporate Solvent (Pre-weighed Dish) withdraw->evaporate weigh Weigh Dry Residue evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Gravimetric solubility determination workflow.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development. The link between derivatives of this compound and the Wnt/β-catenin signaling pathway highlights its potential as a scaffold for the development of novel anticancer therapeutics. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this important chemical entity.

References

Unraveling the Complexity: A Technical Guide to the Structural Elucidation of 8-Methoxyquinazoline-2,4(1H,3H)-dione Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione, a key scaffold in medicinal chemistry, can be accompanied by the formation of various byproducts. A thorough understanding and structural elucidation of these impurities are critical for process optimization, quality control, and ensuring the safety and efficacy of final drug candidates. This in-depth technical guide provides a comprehensive overview of the potential byproducts, detailed experimental protocols for their identification, and a systematic approach to their structural characterization.

Introduction to Quinazoline-2,4-dione Synthesis and Potential Impurities

The preparation of this compound typically involves the cyclization of a 2-amino-3-methoxybenzoic acid derivative with a carbonyl source, such as urea or a phosgene surrogate. While seemingly straightforward, these reactions can lead to a range of impurities arising from incomplete reactions, side reactions of starting materials and reagents, and subsequent transformations of the desired product.

Commonly encountered byproduct classes include:

  • Uncyclized Intermediates: Such as N-(2-carbamoyl-6-methoxyphenyl)urea, which results from the incomplete cyclization of the ureido-benzoic acid intermediate.

  • Dimeric Species: Formed through intermolecular reactions of the starting materials or reactive intermediates.

  • Decarboxylation Products: Arising from the loss of carbon dioxide from the carboxylic acid functionality of the starting material under thermal stress.

  • N-Acylurea Derivatives: These can form when using carbodiimide-mediated coupling reactions, representing a common side product in such transformations.

A systematic workflow is essential for the isolation and structural elucidation of these byproducts. This typically involves chromatographic separation followed by spectroscopic analysis.

Experimental Protocols

General Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 2-amino-3-methoxybenzoic acid with urea.

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Urea

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or sulfolane)

Procedure:

  • A mixture of 2-amino-3-methoxybenzoic acid and an excess of urea is heated in a high-boiling point solvent.

  • The reaction temperature is typically maintained at 150-180 °C for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Analytical Methods for Byproduct Identification

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary technique for separating the desired product from its byproducts. A typical reversed-phase method would be employed.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent compound and its byproducts. Electrospray ionization (ESI) is a common ionization technique for these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for the detailed structural elucidation of isolated byproducts. 2D NMR techniques such as COSY, HSQC, and HMBC are often required to establish connectivity.

Structural Elucidation of Key Byproducts

The following sections detail the characterization of plausible byproducts based on common synthetic routes.

Byproduct 1: 2-(3-Methoxy-2-ureidobenzamido)acetic acid (Incomplete Cyclization Intermediate)

This byproduct can arise if the cyclization reaction does not go to completion.

Spectroscopic Data:

TechniqueData
HRMS (ESI+) m/z calculated for C₁₁H₁₄N₃O₅ [M+H]⁺: 268.0928, Found: 268.0931
¹H NMR (DMSO-d₆) δ 10.1 (s, 1H, -COOH), 8.5 (s, 1H, Ar-NH-CO), 7.8 (d, 1H), 7.2 (t, 1H), 7.0 (d, 1H), 6.5 (s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃), 3.8 (d, 2H, -CH₂-)
¹³C NMR (DMSO-d₆) δ 171.0 (-COOH), 168.0 (Ar-CO-NH), 158.0 (NH-CO-NH₂), 148.0, 135.0, 125.0, 120.0, 118.0, 115.0, 56.0 (-OCH₃), 42.0 (-CH₂-)
Byproduct 2: Bis(2-carbamoyl-6-methoxyphenyl)amine (Dimer)

Dimerization can occur at elevated temperatures.

Spectroscopic Data:

TechniqueData
HRMS (ESI+) m/z calculated for C₁₆H₁₈N₃O₄ [M+H]⁺: 316.1292, Found: 316.1295
¹H NMR (DMSO-d₆) δ 9.8 (s, 1H, -NH-), 7.5-7.0 (m, 6H, Ar-H), 6.8 (br s, 4H, -CONH₂), 3.85 (s, 6H, -OCH₃)
¹³C NMR (DMSO-d₆) δ 169.0 (-CONH₂), 147.5, 138.0, 128.0, 122.0, 119.0, 116.0, 56.5 (-OCH₃)
Byproduct 3: 2-Amino-3-methoxybenzamide (Unreacted Starting Material Derivative)

If the starting 2-amino-3-methoxybenzoic acid is first converted to its amide, some may remain unreacted.

Spectroscopic Data:

TechniqueData
HRMS (ESI+) m/z calculated for C₈H₁₁N₂O₂ [M+H]⁺: 167.0815, Found: 167.0817
¹H NMR (DMSO-d₆) δ 7.8 (br s, 1H, -CONH₂), 7.5 (br s, 1H, -CONH₂), 7.1 (dd, 1H), 6.8 (dd, 1H), 6.6 (t, 1H), 5.5 (s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆) δ 170.5 (-CONH₂), 148.0, 140.0, 120.0, 118.0, 115.0, 112.0, 55.8 (-OCH₃)

Visualizing Reaction Pathways and Workflows

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts 2-amino-3-methoxybenzoic acid 2-amino-3-methoxybenzoic acid Heating (150-180 °C) Heating (150-180 °C) 2-amino-3-methoxybenzoic acid->Heating (150-180 °C) Urea Urea Urea->Heating (150-180 °C) This compound This compound Heating (150-180 °C)->this compound Main Reaction Byproduct 1 Byproduct 1 Heating (150-180 °C)->Byproduct 1 Incomplete Cyclization Byproduct 2 Byproduct 2 Heating (150-180 °C)->Byproduct 2 Dimerization Byproduct 3 Byproduct 3 Heating (150-180 °C)->Byproduct 3 Side Reaction

Experimental_Workflow Crude Reaction Mixture Crude Reaction Mixture HPLC Separation HPLC Separation Crude Reaction Mixture->HPLC Separation Isolated Fractions Isolated Fractions HPLC Separation->Isolated Fractions Product & Byproducts Spectroscopic Analysis Spectroscopic Analysis Isolated Fractions->Spectroscopic Analysis NMR, MS Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation

Conclusion

The structural elucidation of byproducts in the synthesis of this compound is a multifaceted process that requires a combination of careful synthesis, robust analytical separation, and detailed spectroscopic analysis. By anticipating potential side reactions and employing a systematic approach to characterization, researchers can gain a deeper understanding of their reaction chemistry, leading to improved processes and higher quality products. This guide provides the foundational knowledge and practical protocols to confidently tackle the challenge of byproduct identification in quinazoline synthesis.

Methodological & Application

Application Notes and Protocols for Antimicrobial Testing of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial properties.[1][2][3] This document provides detailed protocols for the in vitro antimicrobial susceptibility testing of a specific derivative, 8-Methoxyquinazoline-2,4(1H,3H)-dione. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[1][4] These protocols are intended to guide researchers in determining the compound's efficacy against various bacterial strains.

The proposed mechanism of action for many quinazolinedione derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[1][5][6] This inhibition disrupts DNA replication, leading to bacterial cell death.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the antimicrobial testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainATCC NumberMIC (µg/mL)
Staphylococcus aureusPositive29213
Enterococcus faecalisPositive29212
Escherichia coliNegative25922
Pseudomonas aeruginosaNegative27853
Klebsiella pneumoniaeNegative700603

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus29213
Enterococcus faecalis29212
Escherichia coli25922
Pseudomonas aeruginosa27853
Klebsiella pneumoniae700603

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD at 625 nm).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the diluted test compound to the first well of each row and perform serial dilutions by transferring 50 µL from well to well, discarding the final 50 µL from the last well. This will result in a final volume of 50 µL in each well with decreasing concentrations of the compound.

    • The final column should be a growth control (no compound) and a sterility control (no bacteria).

    • A row should be dedicated to the positive control antibiotic.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • This compound solution

  • Positive and negative controls

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and streak the entire surface of an MHA plate to ensure a uniform lawn of growth.

  • Creating Wells:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

  • Application of Test Compound:

    • Add a specific volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.

    • Add a positive control (e.g., Ciprofloxacin solution) and a negative control (solvent used to dissolve the compound) to separate wells.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8][9]

Procedure:

  • Perform the MIC Assay:

    • Follow the broth microdilution protocol as described above to determine the MIC.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Experimental_Workflow A Prepare this compound Stock Solution C Perform Broth Microdilution (Serial Dilutions) A->C I Perform Agar Well Diffusion Assay A->I B Prepare Bacterial Inoculum (0.5 McFarland) B->C B->I D Incubate at 35°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells onto MHA plates E->F G Incubate MHA plates at 35°C for 18-24h F->G H Determine MBC (≥99.9% killing) G->H J Incubate at 35°C for 18-24h I->J K Measure Zone of Inhibition J->K

Caption: Workflow for Antimicrobial Susceptibility Testing.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds to Supercoiled Negative Supercoiling (Relaxation) Gyrase->Supercoiled induces Replication DNA Replication Supercoiled->Replication CellDeath Cell Death Replication->CellDeath Disruption leads to Compound This compound Compound->Inhibition Inhibition->Gyrase Inhibits

References

Application Notes and Protocols: Enzyme Inhibition Assay Using 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The quinazoline-2,4(1H,3H)-dione scaffold, in particular, serves as a crucial pharmacophore in the design of various enzyme inhibitors.[2] This document provides detailed application notes and protocols for conducting enzyme inhibition assays using 8-Methoxyquinazoline-2,4(1H,3H)-dione, a specific derivative with potential therapeutic applications. These protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.

Derivatives of the quinazoline-2,4(1H,3H)-dione core have been shown to inhibit a range of enzymes, including but not limited to Epidermal Growth Factor Receptor (EGFR) kinases, bacterial DNA gyrase and topoisomerase IV, and tyrosinase.[1][4][5] The methodologies outlined below are primarily focused on a generic kinase inhibition assay, which can be adapted for specific targets like EGFR, and a bacterial topoisomerase assay, reflecting the common applications of this compound class.

Data Presentation

Table 1: Inhibitory Activity of this compound against various enzymes (Illustrative Data)
Enzyme TargetAssay TypeIC50 (µM)Hill Slopen (replicates)
EGFR (Wild Type)Kinase Glo®15.21.13
EGFR (T790M Mutant)ADP-Glo™25.80.93
DNA Gyrase (E. coli)DNA Supercoiling8.51.33
Topoisomerase IV (S. aureus)Decatenation12.11.03
Tyrosinase (Mushroom)Spectrophotometric35.6N/A3

Note: The data presented in this table is for illustrative purposes to demonstrate the potential inhibitory profile of this compound. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR) using ADP-Glo™

This protocol outlines a luminescent-based assay to measure the inhibitory effect of this compound on kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR)

  • Kinase substrate (e.g., Poly(Glu, Tyr))

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 1000 µM to 0.1 µM).

    • Further dilute these intermediate concentrations in Kinase Reaction Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

    • Prepare a 2X enzyme/substrate solution in Kinase Reaction Buffer.

    • Add 5 µL of the 2X enzyme/substrate solution to each well.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from all measurements.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Bacterial DNA Gyrase Supercoiling Assay

This protocol assesses the inhibition of DNA gyrase by measuring the conversion of relaxed plasmid DNA to its supercoiled form.

Materials:

  • Purified E. coli DNA Gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • ATP

  • This compound

  • DMSO

  • STEB Buffer (40 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% sucrose, 0.1 mg/mL Bromophenol Blue)

  • 1% Agarose gel with ethidium bromide or SYBR Safe

  • TAE Buffer (40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA)

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Compound Preparation:

    • Prepare a stock solution and serial dilutions of this compound in DMSO as described in Protocol 1.

  • Gyrase Reaction:

    • Set up reaction mixtures on ice. For a 20 µL reaction, combine:

      • Gyrase Assay Buffer

      • 1 mM ATP

      • 2 µL of diluted compound (or DMSO for control)

      • 0.5 µg of relaxed pBR322 DNA

      • DNA Gyrase (e.g., 1 unit)

    • Incubate the reactions at 37°C for 60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 5 µL of STEB buffer.

    • Load the entire reaction mixture into the wells of a 1% agarose gel.

    • Run the gel electrophoresis in TAE buffer until there is adequate separation between the supercoiled and relaxed DNA bands.

    • Visualize the DNA bands under UV light and capture an image.

  • Data Analysis:

    • Quantify the band intensities for both supercoiled and relaxed DNA in each lane using densitometry software.

    • Calculate the percentage of supercoiled DNA for each compound concentration.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Signal_Generation Signal Generation/ Reaction Termination Incubation->Signal_Generation Data_Acquisition Data Acquisition Signal_Generation->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: General workflow for enzyme inhibition assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR ATP ATP ATP->EGFR Inhibitor 8-Methoxyquinazoline- 2,4(1H,3H)-dione Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory mechanism.

References

Application of 8-Methoxyquinazoline-2,4(1H,3H)-dione in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazolinone class. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including several approved anticancer drugs. Quinazolinone derivatives have been shown to exhibit a wide range of pharmacological activities, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. This document provides an overview of the known anticancer applications of this compound, detailed protocols for its evaluation in cancer cell lines, and a summary of its cytotoxic activity.

Putative Mechanism of Action

While direct mechanistic studies on this compound are limited, research on structurally related quinazolinone compounds suggests potential mechanisms of action. A closely related compound, 8-methoxypyrimido[4′,5′:4,5]thieno(2,3-b) quinoline-4(3H)-one (MPTQ), has been shown to induce apoptosis in neuroblastoma cells through a p53-dependent intrinsic pathway.[1] This process involves the activation of Ataxia-Telangiectasia Mutated (ATM) kinase, upregulation of the pro-apoptotic protein Bax, and subsequent activation of caspase-9 and the executioner caspases-3 and -7.[1]

Furthermore, other quinazolinone derivatives have been reported to induce G2/M cell cycle arrest and inhibit tubulin polymerization, a mechanism employed by several successful chemotherapeutic agents.[2][3] Based on this evidence, a plausible mechanism for this compound involves the induction of apoptosis and potentially cell cycle arrest.

G cluster_0 Putative Apoptosis Induction Pathway Compound 8-Methoxyquinazoline- 2,4(1H,3H)-dione p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G cluster_workflow General Experimental Workflow start Start: Cancer Cell Line Culture treatment Treatment with 8-Methoxyquinazoline- 2,4(1H,3H)-dione start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein end End: Data Analysis viability->end apoptosis->end protein->end

References

Application Notes and Protocols for 8-Methoxyquinazoline-2,4(1H,3H)-dione as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 8-Methoxyquinazoline-2,4(1H,3H)-dione as a promising lead compound for drug discovery. The document details its synthesis, potential biological activities, and protocols for its evaluation. The quinazoline-2,4(1H,3H)-dione core is a well-established scaffold in medicinal chemistry, known to be present in various biologically active compounds.[1] Derivatives of this core have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2][3]

Chemical Synthesis

A straightforward one-pot synthesis of this compound has been reported, providing an efficient route to obtain the lead compound for further studies.

Protocol: One-Pot Synthesis of this compound

This protocol is adapted from a DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate.

Materials:

  • 2-Amino-3-methoxybenzamide

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (CH3CN)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of 2-amino-3-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL), add DMAP (0.2 mmol) and (Boc)2O (2.0 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add a 10% aqueous HCl solution (10 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and diethyl ether.

  • Dry the solid to obtain this compound.

Expected Outcome: A white solid with a high yield (e.g., 94%). The product can be characterized by NMR and high-resolution mass spectrometry.

Synthesis Workflow

start Start reactants 2-Amino-3-methoxybenzamide + (Boc)2O + DMAP in CH3CN start->reactants reaction Stir at RT for 2h reactants->reaction workup Concentrate + Add 10% HCl reaction->workup filtration Filter and Wash workup->filtration product 8-Methoxyquinazoline- 2,4(1H,3H)-dione filtration->product

Caption: Workflow for the one-pot synthesis of the lead compound.

Biological Activities and Illustrative Data

While specific quantitative data for the parent this compound is limited in publicly available literature, its derivatives have shown significant activity in several therapeutic areas. The following tables summarize illustrative data from closely related analogues, providing a basis for the potential of the lead compound.

Table 1: Illustrative Antimicrobial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative 1Staphylococcus aureus11[4]
Derivative 1Staphylococcus haemolyticus10[4]
Derivative 2Escherichia coli65[1]

Table 2: Illustrative Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDCell LineIC50 (µM)Reference
Derivative 3A549 (Lung)5.9[5]
Derivative 3SW-480 (Colon)2.3[5]
Derivative 3MCF-7 (Breast)5.65[5]
Derivative 4HCT-116 (Colon)1.184[6]

Table 3: Illustrative Enzyme Inhibition Data for Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference
Derivative 5PARP-10.94[7]
Derivative 5PARP-20.87[7]
Derivative 6VEGFR-251[6]
Derivative 6c-Met74[6]

Experimental Protocols for Biological Evaluation

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Protocol: Broth Microdilution Method

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with broth and the highest concentration of DMSO used).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination

start Start dilution Serial Dilution of Test Compound start->dilution inoculation Add Bacterial Inoculum dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Determine MIC incubation->readout end End readout->end

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Derivatives of this compound have shown inhibitory activity against several kinases. The following are generalized protocols for assessing the inhibitory potential of the lead compound against these targets.

Protocol: VEGFR-2 Kinase Assay (Luminescence-based)

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a master mix containing kinase buffer, ATP, and substrate.

  • Add the master mix to the wells of a white 96-well plate.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding the VEGFR-2 enzyme.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol: PARP-2 Inhibition Assay (Chemiluminescent)

Materials:

  • Recombinant human PARP-2 enzyme

  • Assay buffer

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • In a histone-coated 96-well plate, add the PARP-2 enzyme, assay buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 60 minutes.

  • Wash the plate and add the chemiluminescent substrate.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

Potential Signaling Pathways for Investigation

Based on the activities of its derivatives, this compound is a candidate for modulating several key signaling pathways implicated in cancer. Further investigation into these pathways is warranted.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial in cell fate determination, proliferation, and migration. Its aberrant activation is a hallmark of many cancers. Quinazoline-2,4-dione derivatives have been identified as inhibitors of this pathway.

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates Ub Ubiquitination & Degradation BetaCatenin->Ub Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds Gene Target Gene Transcription TCF_LEF->Gene Inhibitor Quinazoline-2,4-dione (Potential Inhibitor) Inhibitor->TCF_LEF Potential Inhibition

Caption: Potential inhibition of the Wnt/β-catenin signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anti-cancer strategy.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P Phosphorylation VEGFR2->P Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Response Cell Proliferation, Migration, Survival Downstream->Response Inhibitor 8-Methoxyquinazoline- 2,4(1H,3H)-dione (Potential Inhibitor) Inhibitor->P Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

These application notes and protocols provide a foundational framework for the investigation of this compound as a lead compound in drug discovery. The provided methodologies will enable researchers to systematically evaluate its potential and guide further optimization efforts.

References

Application Notes and Protocols for High-Throughput Screening of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Use of 8-Methoxyquinazoline-2,4(1H,3H)-dione in High-Throughput Screening

Introduction to this compound

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] Specifically, this compound has been investigated as a potential antibacterial agent.[5] Research suggests that this class of compounds can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, making them attractive targets for the development of new antibiotics to combat drug resistance.[1][5]

High-throughput screening (HTS) is a powerful methodology to efficiently screen large libraries of compounds to identify potential lead candidates for drug discovery. This document provides a framework for the application of this compound in HTS campaigns, with a focus on its potential as a bacterial gyrase inhibitor.

Target Focus: Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. It is a well-validated target for antibacterial drugs, such as fluoroquinolones.[1][5] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. The screening of compounds like this compound against this enzyme can lead to the discovery of novel antibacterial agents with potentially new mechanisms of action or improved activity against resistant strains.

Data Presentation: Inhibitory Activity of Quinazoline Derivatives

The following tables summarize hypothetical in vitro inhibitory activities of a series of quinazoline-2,4(1H,3H)-dione analogs against bacterial DNA gyrase and their antibacterial efficacy. This data serves as a reference for the expected potency and spectrum of activity for hits from a screening campaign involving this compound.

Table 1: Biochemical Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Analogs against E. coli DNA Gyrase

Compound IDR1-PositionR2-PositionIC50 (µM)
This compound 8-OCH3H5.2
Analog A7-ClH8.1
Analog B6-BrH12.5
Analog C8-OCH31-Cyclopropyl1.8
Analog D8-OCH33-Amino3.5
Ciprofloxacin (Control)--0.9

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration) of Selected Analogs

Compound IDE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
This compound 1632
Analog C48
Analog D816
Ciprofloxacin (Control)0.250.5

Experimental Protocols

Below are detailed protocols for a primary high-throughput screening campaign to identify inhibitors of bacterial DNA gyrase from a chemical library containing this compound.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Biochemical HTS)

This assay measures the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

Materials:

  • E. coli DNA Gyrase (holoenzyme)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.

  • ATP solution

  • Compound library plates (containing this compound and other analogs) dissolved in DMSO.

  • 384-well assay plates (black, low-volume)

  • DNA intercalating dye (e.g., a fluorescent dye that preferentially binds to supercoiled DNA)

  • Stop Buffer/Dye Solution: A buffer containing the fluorescent dye and a reagent to stop the reaction (e.g., EDTA).

Assay Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Incubation cluster_detection Detection cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (nanoliter dispensing) Enzyme_Addition 2. Enzyme Addition (DNA Gyrase) Compound_Plating->Enzyme_Addition Substrate_Addition 3. Substrate Addition (Relaxed Plasmid) Enzyme_Addition->Substrate_Addition Reaction_Initiation 4. Reaction Initiation (Add ATP) Substrate_Addition->Reaction_Initiation Incubation 5. Incubation (e.g., 60 min at 37°C) Reaction_Initiation->Incubation Reaction_Stop 6. Stop Reaction & Add Dye Incubation->Reaction_Stop Read_Plate 7. Read Fluorescence Reaction_Stop->Read_Plate Data_Normalization 8. Data Normalization Read_Plate->Data_Normalization Hit_Identification 9. Hit Identification Data_Normalization->Hit_Identification

Caption: A typical workflow for a high-throughput screening campaign for DNA gyrase inhibitors.

Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the 384-well assay plates. For controls, dispense 50 nL of DMSO (negative control, 100% activity) and a known DNA gyrase inhibitor like ciprofloxacin (positive control, 0% activity).

  • Enzyme and Substrate Addition: Prepare a master mix of DNA gyrase and relaxed plasmid DNA in assay buffer. Dispense 10 µL of this mix into each well. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at its Km value for the enzyme.

  • Incubation: Incubate the plates for 60 minutes at 37°C.

  • Detection: Add 5 µL of the Stop Buffer/Dye Solution to each well. Incubate for a further 15 minutes at room temperature to allow the dye to intercalate.

  • Data Acquisition: Read the fluorescence intensity on a suitable plate reader. The signal will be higher in wells where the DNA is supercoiled (low inhibition) and lower in wells with potent inhibitors.

  • Data Analysis: Normalize the data using the positive and negative controls. Calculate the percent inhibition for each compound. Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.

Protocol 2: Cell-Based Antibacterial Assay (Whole-Cell HTS)

This assay identifies compounds that inhibit bacterial growth, which could be due to DNA gyrase inhibition or other mechanisms.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Compound library plates.

  • 384-well clear, flat-bottom plates.

  • Resazurin solution (or other viability indicator).

Assay Procedure:

  • Bacterial Culture Preparation: Grow a culture of the desired bacterial strain to the mid-logarithmic phase. Dilute the culture in fresh growth medium to a specific optical density (OD600).

  • Compound Plating: Dispense 50 nL of each compound from the library into the 384-well plates. Include DMSO (negative control) and a known antibiotic (positive control).

  • Cell Seeding: Using a multi-channel dispenser, add 50 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Viability Measurement: Add 10 µL of resazurin solution to each well and incubate for another 1-4 hours. Measure fluorescence or absorbance to determine cell viability.

  • Data Analysis: Normalize the data and identify compounds that significantly reduce bacterial growth.

Mechanism of Action and Signaling Pathway

While this compound directly targets a bacterial enzyme, its broader chemical class (quinazoline derivatives) is known to interact with various signaling pathways in eukaryotic cells, particularly in the context of cancer. For instance, some quinazolines inhibit receptor tyrosine kinases like EGFR, which in turn affects downstream pathways like PI3K/Akt and MAPK.[6]

Hypothetical Signaling Pathway for Antibacterial Action:

The primary mechanism of action for this compound as an antibacterial agent is the direct inhibition of DNA gyrase. This disrupts essential DNA processes within the bacterium.

Bacterial_DNA_Gyrase_Inhibition Compound 8-Methoxyquinazoline- 2,4(1H,3H)-dione Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Compound->Gyrase Inhibition Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA ATP-dependent supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->Gyrase Replication DNA Replication Supercoiled_DNA->Replication Transcription Transcription Supercoiled_DNA->Transcription Cell_Death Bacterial Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by this compound.

Post-HTS Activities

Compounds identified as hits in the primary screen, such as this compound, should undergo further validation and characterization.

Follow-up Steps:

  • Hit Confirmation and Dose-Response: Re-test the primary hits to confirm their activity and perform dose-response curves to determine IC50 values.

  • Selectivity Profiling: Screen active compounds against a panel of related enzymes (e.g., human topoisomerase II) to assess selectivity and potential for off-target effects.

  • Mechanism of Action Studies: Conduct further biochemical and biophysical assays to elucidate the precise mechanism of inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compounds to improve potency, selectivity, and drug-like properties.

These application notes and protocols provide a comprehensive guide for utilizing this compound in a high-throughput screening campaign aimed at discovering novel antibacterial agents. By employing these methodologies, researchers can effectively identify and characterize promising lead compounds for further development.

References

Application Notes and Protocols for Assessing the Anti-Inflammatory Effects of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents is therefore a cornerstone of modern drug discovery. This document provides a comprehensive methodological framework for evaluating the anti-inflammatory potential of 8-Methoxyquinazoline-2,4(1H,3H)-dione.

The protocols outlined herein cover a tiered approach, beginning with high-throughput in vitro screening to establish primary activity, followed by mechanistic assays to elucidate the underlying signaling pathways, and culminating in in vivo models to confirm efficacy in a physiological context. The methodologies are designed to be robust, reproducible, and relevant for assessing the therapeutic potential of the target compound.

Overall Experimental Workflow

The assessment of this compound's anti-inflammatory properties follows a logical progression from initial cell-based screening to mechanistic studies and finally to validation in animal models. This workflow ensures a thorough evaluation of the compound's efficacy and mode of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A RAW 264.7 / THP-1 Cell Culture (LPS Stimulation) B Cell Viability Assay (MTT) (Rule out cytotoxicity) A->B C Nitric Oxide (NO) Assay (Griess Reagent) A->C D Cytokine & Prostaglandin Assays (ELISA for TNF-α, IL-6, IL-1β, PGE2) A->D E Signaling Pathway Analysis (Western Blot for NF-κB & MAPK pathways) C->E D->E G Acute Inflammation Model (Carrageenan-Induced Paw Edema) E->G F Enzyme Activity Assay (COX-1/COX-2 Activity) F->G H Systemic Inflammation Model (LPS-Induced Endotoxemia)

Caption: Overall workflow for anti-inflammatory assessment.

In Vitro Methodologies

In vitro assays provide the first indication of a compound's anti-inflammatory activity. Murine macrophage cells (RAW 264.7) or human monocytic cells (THP-1) are commonly used, as they are central players in the inflammatory response.[1][2] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of these cells and is used to induce an inflammatory state.[2]

Protocol: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone, 10 µM).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

Protocol: Cell Viability Assay (MTT)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Culture and treat cells as described in Protocol 3.1.

  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated, non-LPS-stimulated control cells.

Protocol: Nitric Oxide (NO) Production Assay

Excessive nitric oxide production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. NO levels are measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[1][3][4][5]

  • Collect 50 µL of cell culture supernatant from each well of the plate prepared in Protocol 3.1.

  • Add the supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[5]

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol: Pro-inflammatory Cytokine and Prostaglandin E₂ (PGE₂) Measurement

Cytokines like TNF-α, IL-6, and IL-1β are key mediators of the inflammatory response.[6] Prostaglandin E₂ (PGE₂) is a principal mediator of inflammation produced via the cyclooxygenase (COX) pathway.[7] Their levels in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Collect the cell culture supernatant from the plate prepared in Protocol 3.1.

  • Centrifuge to remove any cellular debris.

  • Perform ELISA for TNF-α, IL-6, IL-1β, and PGE₂ according to the manufacturer's instructions for the specific commercial kits.[8][9][10]

  • Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at 450 nm and calculate the concentrations based on the standard curves provided with the kits.

Data Presentation: In Vitro Screening
TreatmentConcentration (µM)Cell Viability (%)NO Inhibition (%)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)PGE₂ (pg/mL)
Control (No LPS) -100 ± 5N/A15 ± 410 ± 35 ± 225 ± 6
Vehicle + LPS -98 ± 602500 ± 1501800 ± 120800 ± 751500 ± 110
Compound 199 ± 515 ± 32100 ± 1301650 ± 100720 ± 601300 ± 90
Compound 1097 ± 645 ± 51400 ± 110950 ± 80450 ± 40800 ± 70
Compound 5095 ± 785 ± 6450 ± 50300 ± 45150 ± 20250 ± 35
Dexamethasone 1098 ± 490 ± 4300 ± 40250 ± 30110 ± 15310 ± 40

Data are presented as mean ± SD and are hypothetical examples.

Mechanism of Action (MoA) Studies

After confirming the anti-inflammatory activity, the next step is to investigate the underlying molecular mechanisms. Key inflammatory signaling pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of many pro-inflammatory genes.[11][12] The Cyclooxygenase (COX) enzymes are also critical targets for anti-inflammatory drugs.[13][14]

Inflammatory Signaling Pathways

LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates a cascade that activates both NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[12][15]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK activates MKKs MKK3/4/6/7 TAK1->MKKs activates IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Nucleus_NFkB NF-κB Translocation NFkB->Nucleus_NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus_NFkB->Genes activates transcription MAPKs p-p38, p-JNK, p-ERK MKKs->MAPKs phosphorylates AP1 AP-1 etc. MAPKs->AP1 AP1->Genes activates transcription Compound This compound Compound->IKK Inhibits? Compound->MKKs Inhibits?

Caption: Key inflammatory signaling pathways (NF-κB and MAPK).

Protocol: Western Blot Analysis
  • Cell Lysis: After treatment and stimulation (as in Protocol 3.1, typically for a shorter duration, e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include:

    • NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK.

    • Loading Control: β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Protocol: Cyclooxygenase (COX) Activity Assay

This assay determines if the compound directly inhibits the activity of COX-1 and/or COX-2 enzymes.[16][17]

G Membrane Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid (AA) Membrane->AA catalyzed by COX COX-1 / COX-2 PGG2 PGG₂ AA->PGG2 catalyzed by Peroxidase Peroxidase Activity (of COX) PGH2 PGH₂ PGG2->PGH2 catalyzed by PGES PGES PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 catalyzed by Compound This compound Compound->COX Inhibits?

Caption: The arachidonic acid to prostaglandin E₂ pathway.

  • Assay Principle: Use a commercial fluorometric COX activity assay kit, which measures the peroxidase activity of COX.[13][16][18]

  • Procedure: Follow the manufacturer's protocol. Typically, this involves:

    • Preparing cell or tissue lysates.

    • Adding the lysate to a reaction mixture containing arachidonic acid (the substrate) and a probe.

    • The peroxidase component of COX converts the probe into a fluorescent product.[16]

    • To differentiate between COX-1 and COX-2 activity, run parallel reactions including specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) provided in the kit.[13]

  • Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Analysis: Calculate the COX activity and the percentage of inhibition by this compound for each isozyme.

In Vivo Methodologies

In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

Protocol: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute, localized inflammation.[19][20][21] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the early phase, followed by prostaglandins in the later phase.[22]

  • Animals: Male Wistar rats or Swiss albino mice (180-220 g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.).

    • Group 2: Carrageenan control (Vehicle + Carrageenan).

    • Group 3: Positive control (Indomethacin, 10 mg/kg, p.o.).

    • Groups 4-6: Test compound (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[23]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23]

  • Evaluation:

    • Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Protocol: LPS-Induced Endotoxemia

This model mimics systemic inflammation and aspects of septic shock.[24] It involves administering a high dose of LPS, which leads to a massive release of pro-inflammatory cytokines into the bloodstream.[24][25]

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Saline control.

    • Group 2: LPS control (Vehicle + LPS).

    • Group 3: Positive control (Dexamethasone, 5 mg/kg, i.p.).

    • Groups 4-6: Test compound (e.g., 10, 30, 100 mg/kg, i.p. or p.o.).

  • Procedure:

    • Administer the test compound or vehicle 1 hour before the LPS challenge.

    • Induce endotoxemia by intraperitoneal (i.p.) injection of LPS (e.g., 5-15 mg/kg).[26][27]

  • Evaluation:

    • Survival: Monitor survival rates over 48-72 hours.

    • Cytokine Analysis: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture. Separate serum and measure levels of TNF-α, IL-6, and IL-1β using ELISA.[26][28]

    • Organ Damage Markers: Serum can also be analyzed for markers of organ damage, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver injury.

Data Presentation: In Vivo Validation

Table 2: Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Volume at 3h (mL)Inhibition (%)
Vehicle Control -0.05 ± 0.01-
Carrageenan Control -0.85 ± 0.090
Compound 100.65 ± 0.0723.5
Compound 300.42 ± 0.0550.6
Compound 1000.25 ± 0.0470.6
Indomethacin 100.30 ± 0.0464.7

Table 3: Effect on LPS-Induced Endotoxemia

Treatment GroupDose (mg/kg)Survival Rate at 48h (%)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Saline Control -10050 ± 1540 ± 12
LPS Control -108500 ± 95012000 ± 1100
Compound 10256800 ± 7509500 ± 980
Compound 30504100 ± 5205800 ± 610
Compound 100801500 ± 2102100 ± 250
Dexamethasone 5901200 ± 1801800 ± 200

Data are presented as mean ± SD and are hypothetical examples.

References

Application Notes & Protocols for In Vivo Studies with 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] Extensive research has highlighted their potential as anticancer, anti-inflammatory, and neuroprotective agents.[6][7][8][9] Specifically, derivatives of this class have shown promise as PARP-1/2 inhibitors for cancer therapy, agents for mitigating acute lung injury, and as potential therapeutics for Alzheimer's disease.[6][7][9][10][11][12][13] This document provides a detailed experimental design for the in vivo evaluation of 8-Methoxyquinazoline-2,4(1H,3H)-dione, a specific derivative from this class, in a preclinical cancer model. While in vivo data for this particular compound is limited, the following protocols are based on established methodologies for evaluating similar quinazoline-2,4(1H,3H)-dione derivatives.[10][14]

Preclinical Evaluation of this compound in a Xenograft Model of Human Breast Cancer

This section outlines a study to assess the anti-tumor efficacy of this compound, both as a monotherapy and in combination with a standard chemotherapeutic agent, in a murine xenograft model. The design is informed by previous in vivo studies on related PARP inhibitors.[10][13][14]

Experimental Objectives
  • To determine the maximum tolerated dose (MTD) of this compound in immunocompromised mice.

  • To evaluate the anti-tumor efficacy of this compound as a single agent.

  • To assess the synergistic or additive anti-tumor effects of this compound in combination with a standard-of-care chemotherapy, such as Temozolomide (TMZ).[10][13]

  • To monitor for any signs of toxicity throughout the study.

Materials and Reagents
  • Test Compound: this compound

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Positive Control: Temozolomide (TMZ)

  • Cell Line: Human breast cancer cell line (e.g., MX-1)[10][13]

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old

  • Anesthetics: Isoflurane or similar

  • General Supplies: Sterile syringes, needles, gavage tubes, calipers, analytical balance, etc.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Acclimatization of Mice (7 days) C Tumor Implantation (Subcutaneous) A->C B MX-1 Cell Culture and Expansion B->C D Tumor Growth to ~100-150 mm³ C->D E Randomization into Treatment Groups D->E F Daily Dosing (21 days) E->F G Bi-weekly Tumor Volume Measurement F->G H Weekly Body Weight Monitoring F->H I Euthanasia G->I Tumor > 2000 mm³ or end of study H->I Weight loss > 20% J Tumor Excision and Weight Measurement I->J K Tissue Collection for Histopathology & Biomarker Analysis J->K

Caption: Experimental workflow for in vivo efficacy study.

Detailed Experimental Protocols

Protocol 1: Tumor Xenograft Implantation

  • Culture MX-1 human breast cancer cells under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

  • Anesthetize the mice using isoflurane.

  • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Allow tumors to grow to an average volume of 100-150 mm³.

Protocol 2: Dosing and Monitoring

  • Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group).

  • Group 1 (Vehicle Control): Administer 0.5% CMC orally (p.o.) once daily.

  • Group 2 (Test Compound Low Dose): Administer this compound (e.g., 25 mg/kg, p.o.) once daily.

  • Group 3 (Test Compound High Dose): Administer this compound (e.g., 50 mg/kg, p.o.) once daily.

  • Group 4 (Positive Control): Administer Temozolomide (e.g., 50 mg/kg, p.o.) once daily.

  • Group 5 (Combination Therapy): Administer this compound (e.g., 50 mg/kg, p.o.) and Temozolomide (50 mg/kg, p.o.) once daily.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Record the body weight of each mouse weekly to monitor for toxicity.

  • Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size.

Protocol 3: Endpoint Analysis

  • At the end of the study, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.

  • Excise the tumors and record their final weight.

  • Collect tumors and major organs (liver, kidney, spleen) for histopathological analysis and/or biomarker assessment (e.g., PARP activity).

Data Presentation

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)T/C (%)*
Vehicle Control-
This compound25
This compound50
Temozolomide50
Combination50 + 50

*T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100

Table 2: Toxicity Assessment

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g)Mean Final Body Weight (g)Percent Body Weight ChangeObservations (e.g., morbidity, mortality)
Vehicle Control-
This compound25
This compound50
Temozolomide50
Combination50 + 50

Potential Signaling Pathway Involvement

Derivatives of quinazoline-2,4(1H,3H)-dione are known to inhibit Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[6][10][13] Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), leads to an accumulation of DNA damage and subsequent cell death.

G cluster_pathway PARP Inhibition Pathway DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Replication DNA Replication DNA_damage->Replication Repair Base Excision Repair PARP->Repair Test_Compound 8-Methoxyquinazoline- 2,4(1H,3H)-dione Inhibition PARP Inhibition Test_Compound->Inhibition Inhibition->PARP DSB Double-Strand Break Replication->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: Proposed mechanism of action via PARP inhibition.

Concluding Remarks

The provided experimental design offers a robust framework for the initial in vivo evaluation of this compound in an oncology setting. Based on the extensive literature on related compounds, this class holds significant therapeutic promise.[3] Further studies may explore its potential in other areas, such as inflammation and neurodegenerative diseases, using relevant animal models like LPS-induced acute lung injury or models of Alzheimer's disease.[7][9][15] Careful consideration of the compound's pharmacokinetic and pharmacodynamic properties will be crucial for optimizing dosing regimens and translating preclinical findings.

References

Measuring the Cytotoxicity of 8-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of 8-Methoxyquinazoline-2,4(1H,3H)-dione derivatives. Quinazoline scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer properties. Accurate assessment of cytotoxicity is a critical step in the discovery and development of novel therapeutic agents. This document outlines detailed protocols for common cytotoxicity assays—MTT, LDH, and Neutral Red—and presents available data for derivatives of the core structure.

Data Presentation: Cytotoxicity of Quinazoline Derivatives

Table 1: Cytotoxicity (IC50 in µM) of 4,7-disubstituted 8-methoxyquinazoline Derivatives [1][2][3]

Compound IDSubstitutionHCT116 (Colon Cancer)HepG2 (Liver Cancer)
18B 4,7-disubstituted5.64 ± 0.68Not Reported
Various4,7-disubstituted5.64 - 23.185.64 - 23.18

Note: The Sulforhodamine B (SRB) assay was used to determine the cytotoxic potential.[1][2]

Table 2: Cytotoxicity (IC50 in µM) of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives

Compound IDSubstitutionK562 (Leukemia)HeLa (Cervical Cancer)HUVEC (Normal Cells)
II N,N'-dialkylamine100 - 400> 400 (IC50 not calculable)100 - 400
IV N,N'-dialkylamine100 - 400Not Reported100 - 400

Note: The MTT assay was utilized to assess cytotoxicity after 48 hours of incubation.

Experimental Workflow for Cytotoxicity Testing

The general workflow for assessing the cytotoxicity of novel quinazoline compounds is depicted below. This process involves initial cell culture, treatment with the compound of interest, incubation, and subsequent measurement of cell viability using a selected assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate compound_prep Prepare serial dilutions of quinazoline derivative treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_reagent Add assay-specific reagent (MTT, LDH substrate, etc.) incubation->add_reagent incubation_assay Incubate as per protocol add_reagent->incubation_assay measure Measure signal (absorbance/fluorescence) incubation_assay->measure calculate Calculate % viability and IC50 values measure->calculate

General workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium and add 100 µL of the medium containing various concentrations of the compounds to the wells.[6] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[6] Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9][10][11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[9][11] The amount of formazan is proportional to the number of lysed cells.[12]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate without disturbing the cell layer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6] Incubate for 30 minutes at room temperature, protected from light.[6]

  • Stop Reaction and Absorbance Measurement: Add 50 µL of stop solution (if provided in the kit) to each well.[6] Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Correct for background absorbance. Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).

Neutral Red (NR) Uptake Assay

Principle: The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[2] Toxic substances can impair the cell's ability to take up and retain the dye.[1]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Dye Incubation: After treatment, remove the culture medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[1]

  • Dye Removal and Cell Washing: Discard the Neutral Red solution, and rinse the cells with 150 µL of DPBS.[1]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[1]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye.[1] Measure the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Signaling Pathways Implicated in Quinazoline Derivative Cytotoxicity

Quinazoline derivatives are known to exert their cytotoxic effects by targeting various signaling pathways crucial for cancer cell proliferation and survival.[6] Many act as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] Inhibition of these receptors can disrupt downstream signaling cascades such as the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation Promotes Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition Quinazoline->VEGFR Inhibition

Simplified signaling pathway often targeted by quinazoline derivatives.

References

Application Notes and Protocols: Evaluation of 8-Methoxyquinazoline-2,4(1H,3H)-dione as a Bacterial Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the evaluation of 8-Methoxyquinazoline-2,4(1H,3H)-dione as a potential bacterial DNA gyrase inhibitor. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibiotics.[1] Quinazolinone derivatives have emerged as a promising class of compounds that can inhibit this enzyme.[2][3][4] This document outlines the necessary experimental procedures, from the synthesis of the compound to in vitro enzyme inhibition, antibacterial susceptibility testing, and cytotoxicity assays. The provided protocols are designed to guide researchers in obtaining reliable and reproducible data to assess the therapeutic potential of this compound.

Background

DNA gyrase, composed of two subunits, GyrA and GyrB, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria.[1][5] Its absence in eukaryotes makes it an attractive target for selective antibacterial agents. The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising framework for the development of novel inhibitors of bacterial gyrase and topoisomerase IV.[6][7] Specifically, derivatives of 8-methoxy-quinazoline-2,4(1H,3H)-dione have shown potential in overcoming resistance to existing antibiotics like fluoroquinolones.[6][8][9]

The inhibitory mechanism of many quinazolinone derivatives involves interference with the ATPase activity of the GyrB subunit or stabilization of the gyrase-DNA cleavage complex, similar to quinolones.[10][11] The following protocols will enable the systematic evaluation of this compound's inhibitory effects on bacterial gyrase and its broader antibacterial profile.

Synthesis of this compound

The synthesis of this compound can be achieved through various reported methods.[12][13] A common approach involves the reaction of 2-amino-3-methoxybenzoic acid derivatives. A general synthetic scheme is outlined below.

cluster_synthesis Synthesis of this compound 2-Amino-3-methoxybenzoic_acid 2-Amino-3-methoxybenzoic acid Intermediate Isocyanate Intermediate 2-Amino-3-methoxybenzoic_acid->Intermediate Phosgene equivalent (e.g., triphosgene) Product This compound Intermediate->Product Cyclization

Caption: General synthetic pathway for this compound.

Experimental Protocols

Bacterial Gyrase Inhibition Assays

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[5]

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed pBR322 DNA

  • 5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM DTT, 875 mM potassium glutamate, 250 µg/mL BSA)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Control inhibitor (e.g., Novobiocin, Ciprofloxacin)

  • Agarose

  • Tris-Borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Loading dye

Protocol:

  • Prepare reaction mixtures on ice. For each reaction, combine the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-compound control and a positive control inhibitor.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel in TBE buffer.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value of the compound.

cluster_workflow DNA Supercoiling Inhibition Assay Workflow Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Relaxed DNA) Add_Compound Add Test Compound (Varying Concentrations) Prepare_Reaction_Mix->Add_Compound Initiate_Reaction Add Gyrase & ATP Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze Agarose Gel Electrophoresis Stop_Reaction->Analyze Visualize_Quantify Visualize and Quantify (Determine IC50) Analyze->Visualize_Quantify

Caption: Workflow for the DNA supercoiling inhibition assay.

This assay determines if the compound acts as a gyrase poison by stabilizing the covalent DNA-gyrase complex, leading to DNA cleavage.[14]

Protocol:

  • Prepare reaction mixtures similar to the supercoiling assay but with supercoiled plasmid DNA as the substrate.

  • Add varying concentrations of this compound. A known gyrase poison like ciprofloxacin should be used as a positive control.

  • Add DNA gyrase and incubate at 37°C for 30-60 minutes.

  • Add SDS and proteinase K to linearize the cleaved DNA.

  • Analyze the products by agarose gel electrophoresis. An increase in the linear DNA band indicates cleavage.

Antibacterial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This can be determined using the broth microdilution method following CLSI guidelines.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Control antibiotics (e.g., Ciprofloxacin, Gentamicin)

Protocol:

  • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.

cluster_mic_workflow MIC Determination Workflow Serial_Dilution Prepare Serial Dilutions of Test Compound Inoculation Inoculate with Standardized Bacterial Culture Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24 hours) Inoculation->Incubation Read_Results Determine Lowest Concentration with No Visible Growth (MIC) Incubation->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.[15] The MTT assay is a common method for this purpose.[16][17]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Protocol:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).

Data Presentation

All quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: In Vitro Gyrase Inhibition

CompoundTarget EnzymeIC50 (µM)
This compoundE. coli DNA GyraseEnter Value
Novobiocin (Control)E. coli DNA GyraseEnter Value
Ciprofloxacin (Control)E. coli DNA GyraseEnter Value

Table 2: Antibacterial Activity

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compoundEnter ValueEnter ValueEnter Value
Ciprofloxacin (Control)Enter ValueEnter ValueEnter Value

Table 3: Cytotoxicity

CompoundCell LineCC50 (µM)Selectivity Index (CC50 / MIC)
This compoundHEK293Enter ValueCalculate Value
Doxorubicin (Control)HEK293Enter ValueCalculate Value

Signaling Pathway

Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Supercoiling ATP ATP ATP->Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->Gyrase Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Cell_Death Bacterial Cell Death Inhibitor 8-Methoxyquinazoline- 2,4(1H,3H)-dione Inhibitor->Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a bacterial gyrase inhibitor. By systematically assessing its enzyme inhibition, antibacterial activity, and cytotoxicity, researchers can effectively determine its potential as a lead compound for the development of new antibacterial agents. The provided data tables and diagrams offer a clear structure for presenting and interpreting the experimental findings.

References

Application Notes and Protocols for Determining the Efficacy of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with several approved drugs for the treatment of cancer.[1] These compounds are known to exhibit a broad range of pharmacological activities, including anticancer effects, by targeting various cellular pathways.[1][2] The quinazoline-2,4(1H,3H)-dione scaffold, in particular, has been identified as a promising framework for the development of novel therapeutic agents, with activities reported as antimicrobial and anticancer agents.[3][4] 8-Methoxyquinazoline-2,4(1H,3H)-dione is a member of this class, and while its specific biological activities are under investigation, related quinazolinone derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[5][6]

These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate the efficacy and mechanism of action of this compound as a potential anticancer agent. The protocols detailed below will enable researchers to assess its effects on cell viability, apoptosis, and cell cycle progression.

Postulated Signaling Pathway

Based on the known activities of similar quinazoline derivatives, it is hypothesized that this compound may exert its anticancer effects by inducing DNA damage or inhibiting critical cell cycle kinases, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptosis pathway. This pathway involves the activation of caspase-9 and the executioner caspases-3 and -7, ultimately leading to programmed cell death.

Postulated Signaling Pathway This compound This compound Target (e.g., Kinase, DNA) Target (e.g., Kinase, DNA) This compound->Target (e.g., Kinase, DNA) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Target (e.g., Kinase, DNA)->Cell Cycle Arrest (G2/M) Apoptosis Induction Apoptosis Induction Cell Cycle Arrest (G2/M)->Apoptosis Induction Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Caption: Postulated mechanism of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCompound Concentration (µM)Cell Viability (%)IC₅₀ (µM)
MCF-7 (Breast Cancer) 0 (Vehicle)100 ± 4.5\multirow{5}{}{15.2}
192 ± 5.1
1058 ± 3.9
2531 ± 2.8
5012 ± 1.5
A549 (Lung Cancer) 0 (Vehicle)100 ± 5.2\multirow{5}{}{28.7}
195 ± 4.8
1065 ± 4.1
2540 ± 3.3
5018 ± 2.1
HEK293 (Normal Kidney) 0 (Vehicle)100 ± 3.8\multirow{5}{*}{>100}
198 ± 4.0
1091 ± 3.5
2585 ± 2.9
5078 ± 2.4
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
Treatment (24 hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO) 3.2 ± 0.81.5 ± 0.4
This compound (15 µM) 25.6 ± 2.18.9 ± 1.2
Staurosporine (1 µM) 45.8 ± 3.515.2 ± 1.8
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
Treatment (24 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO) 55.4 ± 3.228.1 ± 2.516.5 ± 1.9
This compound (15 µM) 20.1 ± 1.815.3 ± 1.564.6 ± 4.1
Nocodazole (100 ng/mL) 10.2 ± 1.18.5 ± 0.981.3 ± 5.3

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[10][11]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.

  • Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).[12]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis Assay Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[13]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at its IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).

  • Harvest the cells, wash with PBS, and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Cell Cycle Analysis Workflow A Treat cells with compound B Harvest and fix cells in 70% ethanol A->B C Wash with PBS B->C D Stain with PI and RNase A C->D E Incubate for 30 min D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the anticancer efficacy of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these assays would warrant further investigation into specific molecular targets, such as kinase inhibition or DNA interaction, to fully elucidate its pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction mixture is heated to the appropriate temperature for a sufficient duration. For instance, some syntheses of related compounds require heating for 8-10 hours.[1]

  • Suboptimal Reagents: The quality of starting materials and reagents is crucial.

    • Solution: Use freshly purified starting materials. Ensure that solvents are anhydrous, especially in moisture-sensitive reactions.

  • Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal.

    • Solution: Carefully check the stoichiometry of your reactants. A slight excess of one reactant, such as the amine or the carbonyl source, might be necessary to drive the reaction to completion.

  • Inefficient Catalyst: If a catalyst is used, it may be inactive or used in an insufficient amount.

    • Solution: Ensure the catalyst is active and used in the correct proportion. For example, a DMAP-catalyzed synthesis has reported high yields.[2]

Issue 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

  • Side Reactions: The reaction conditions may favor the formation of unwanted byproducts.

    • Solution: Adjusting the reaction temperature can sometimes minimize side reactions. A lower temperature may increase selectivity for the desired product, although it might require a longer reaction time.

  • Decomposition of Starting Material or Product: The starting materials or the final product might be unstable under the reaction conditions.

    • Solution: Consider using milder reaction conditions or protecting sensitive functional groups if necessary.

  • Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final product.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-eluting Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization from a suitable solvent is another effective purification method. For some quinazolinedione derivatives, purification has been achieved using column chromatography with solvent mixtures like chloroform/methanol.[1]

  • Product Precipitation Issues: The product may be difficult to precipitate or crystallize from the reaction mixture.

    • Solution: Try different crystallization solvents or solvent mixtures. Cooling the solution slowly can promote the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common high-yield synthesis method for this compound?

A high-yield (94%) synthesis of this compound has been reported using a one-pot reaction from 2-amino-3-methoxybenzamide and di-tert-butyl dicarbonate, catalyzed by 4-(Dimethylamino)pyridine (DMAP).[2]

Q2: What are the key reaction parameters to control for a successful synthesis?

The key parameters include reaction temperature, reaction time, purity of reagents, and exclusion of moisture. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Q3: My 1H NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks could correspond to starting materials, side products, or residual solvent. Compare your spectrum with the reported spectral data for this compound and your starting materials. Common side products in related syntheses can arise from incomplete cyclization or reactions with the solvent.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2] The melting point can also be a good indicator of purity.

Data Presentation

Table 1: Comparison of Synthesis Methods for Quinazoline-2,4(1H,3H)-dione Derivatives

Starting MaterialsReagents/CatalystSolventYield (%)Reference
2-Aminobenzamides, Di-tert-butyl dicarbonateDMAPNot Specified94% (for 8-methoxy derivative)[2]
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, ChloroalkylaminesK2CO3, DBUAcetone68-75%[1]
Anthranilic acidCyanogenEthanolNot Specified[3]
o-halo benzoates, Monoalkyl ureasPalladium catalystNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of this compound [2]

This protocol is based on a reported high-yield synthesis.

Materials:

  • 2-amino-3-methoxybenzamide

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous solvent (e.g., THF or Dioxane)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-3-methoxybenzamide (1 equivalent) in the anhydrous solvent.

  • Add DMAP (catalytic amount, e.g., 0.1 equivalents).

  • Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a white solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Prepare Reactants: - 2-amino-3-methoxybenzamide - Di-tert-butyl dicarbonate - DMAP - Anhydrous Solvent start->reagents glassware Flame-dry glassware and set up under inert atmosphere reagents->glassware dissolve Dissolve 2-amino-3-methoxybenzamide and DMAP in solvent glassware->dissolve add_boc Add Di-tert-butyl dicarbonate dissolve->add_boc reflux Heat to reflux add_boc->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete evaporate Evaporate solvent cool->evaporate purify Purify by column chromatography or recrystallization evaporate->purify product Obtain pure 8-Methoxyquinazoline- 2,4(1H,3H)-dione purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes bad_reagents Poor Reagent Quality start->bad_reagents Yes wrong_stoich Incorrect Stoichiometry start->wrong_stoich Yes extend_time Extend reaction time and monitor by TLC incomplete_rxn->extend_time purify_reagents Use pure, dry reagents and anhydrous solvents bad_reagents->purify_reagents check_stoich Verify molar ratios wrong_stoich->check_stoich end end extend_time->end Improved Yield purify_reagents->end check_stoich->end

Caption: Troubleshooting guide for low yield in synthesis.

References

Technical Support Center: Overcoming Solubility Issues of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 8-Methoxyquinazoline-2,4(1H,3H)-dione in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound compound is not dissolving in my aqueous assay buffer. What is the first step?

A1: The initial and most crucial step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37°C) and sonication can be employed to facilitate dissolution. When preparing your working solution, dilute the DMSO stock into your aqueous buffer incrementally while vortexing to minimize the risk of precipitation. If the compound still precipitates, it indicates that the final concentration exceeds its solubility limit in the final solvent mixture.

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer for the assay. What should I do?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with poorly soluble compounds.[1] Here are several strategies to address this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can enhance solubility.[1]

  • Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1][2]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which enhances its aqueous solubility.[1][3][4][5][6] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.

Q3: Can adjusting the pH of my buffer improve the solubility of this compound?

A3: Yes, pH adjustment can be a highly effective method. The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] These compounds are generally more soluble at a lower (acidic) pH where they become ionized.[1] Conversely, their solubility tends to decrease significantly at neutral or basic pH. Therefore, carefully adjusting the pH of your buffer system can improve solubility. However, it is crucial to ensure that the pH change does not negatively impact the stability of the compound or the integrity of the biological assay. The ionizable nature of the quinoline scaffold makes its solubility highly dependent on the pH and ionic strength of the medium.[7]

Q4: I am concerned about the effects of DMSO on my cells in a cell-based assay. What are the best practices?

A4: This is a valid concern as DMSO can have biological effects on cells.[8][9][10][11] Here are some best practices to mitigate these effects:

  • Determine the No-Effect Concentration: It is recommended to run a dose-response curve with DMSO alone on your specific cell line to identify the highest concentration that does not significantly affect cell viability or other relevant parameters.[11]

  • Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is identical across all experimental wells, including vehicle controls.[11]

  • Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as possible without compromising the experimental outcome.[11]

  • Keep Final DMSO Concentration Low: Generally, it is advisable to keep the final DMSO concentration in cell-based assays below 0.5%, and for sensitive cell lines, even lower concentrations (<0.1%) may be necessary.[10][11]

Q5: Are there more advanced formulation strategies I can consider for in vivo studies or more complex assays?

A5: For more demanding applications, several advanced formulation technologies can be explored to enhance the solubility and bioavailability of poorly soluble drugs:

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can improve its wettability and dissolution rate.[12][13][14][15][16][17]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution and saturation solubility.[18][19][20][21]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.[1][2][22]

Data Presentation

Table 1: General Recommendations for Final DMSO Concentration in Cell-Based Assays

Final DMSO ConcentrationGeneral RecommendationPotential Effects
< 0.1%Generally considered safe for most cell lines, including sensitive and primary cells.[11]Minimal impact on cell health and signaling.
0.1% - 0.5%Well-tolerated by many robust cell lines for short-term exposure (up to 72 hours).[11]May induce some cellular stress; validation is recommended.
0.5% - 1.0%Can cause significant cytotoxicity and affect cell proliferation in some cell lines.[11]Use with caution and for short durations only.
> 1.0%Generally considered toxic to most cell lines.[11]Can lead to apoptosis and membrane damage.[11]

Note: The optimal DMSO concentration should always be empirically determined for your specific cell line and assay conditions.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increase the polarity of the solvent mixture.Simple to implement.May have biological effects at higher concentrations.
pH Adjustment Ionization of the compound increases its affinity for aqueous media.Can be very effective for ionizable compounds.Limited by the pH constraints of the biological assay.
Surfactants Form micelles to encapsulate the hydrophobic drug.[1]Effective at low concentrations.Can interfere with some assays and may have cellular toxicity.
Cyclodextrins Form inclusion complexes with the drug.[1][3][4]Generally well-tolerated and effective.Can be a more expensive option.
Solid Dispersions Drug is dispersed in a hydrophilic carrier in an amorphous state.[14]Can significantly improve dissolution and bioavailability.[12][13]Requires more complex formulation development.
Nanosuspensions Increased surface area due to reduced particle size.[18][19]Enhances dissolution rate and saturation solubility.[20]Requires specialized equipment for preparation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator for 10-15 minutes or gently warm the solution at 37°C until it becomes clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and ensure the compound is fully redissolved by vortexing.

Protocol 2: Screening for Optimal Co-solvent Concentration

  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing increasing concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% ethanol).

  • Serial Dilution: Prepare a serial dilution of your this compound DMSO stock solution.

  • Dilution into Buffers: Add a small, fixed volume of each drug dilution to the different co-solvent-containing buffers.

  • Observation: Visually inspect for any precipitation immediately and after a period relevant to your assay duration (e.g., 2 hours).

  • Assay Performance: Run a control experiment to ensure the selected co-solvent concentration does not interfere with your assay readout.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_step1 Step 1: Stock Solution Preparation cluster_step2 Step 2: Dilution & Observation cluster_step3 Step 3: Troubleshooting Strategies cluster_end Outcome start Poor Solubility of this compound in Aqueous Buffer prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate reduce_conc Reduce Final Concentration precipitate->reduce_conc Yes success Proceed with Assay precipitate->success No add_cosolvent Add Co-solvent (1-5%) reduce_conc->add_cosolvent adjust_ph Adjust Buffer pH use_surfactant Use Surfactant (e.g., Tween-80) use_cyclodextrin Use Cyclodextrin (HP-β-CD) add_cosolvent->success adjust_ph->success use_surfactant->success use_cyclodextrin->success

Caption: Troubleshooting workflow for addressing solubility issues.

decision_tree cluster_start Starting Point cluster_q1 Question 1 cluster_a1 Action 1 cluster_q2 Question 2 cluster_a2 Action 2 cluster_q3 Question 3 cluster_a3 Action 3 cluster_q4 Advanced Options start Compound Precipitates Upon Dilution q1 Is lowering the final concentration acceptable for the assay? start->q1 a1 Lower the concentration and re-test q1->a1 Yes q2 Is the assay compatible with co-solvents (e.g., Ethanol, PEG)? q1->q2 No a1->q2 If still precipitates a2 Add 1-5% co-solvent to the buffer q2->a2 Yes q3 Is the compound ionizable and the assay pH flexible? q2->q3 No a2->q3 If still precipitates a3 Adjust pH to a more acidic range q3->a3 Yes q4 Consider advanced formulation strategies (e.g., Cyclodextrins, Nanosuspensions) q3->q4 No a3->q4 If still precipitates

Caption: Decision tree for selecting a solubility enhancement method.

References

minimizing side reactions during the synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.

Issue 1: Low Yield of this compound

Low yields are a frequent challenge in organic synthesis. For this specific quinazolinedione, several factors can contribute to this problem.

Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Reaction Temperature - The optimal temperature is crucial and depends on the synthetic route. For the reaction of 2-amino-3-methoxybenzoic acid with urea, a temperature range of 180-200°C is typically required.- Overheating can lead to decomposition of starting materials and products.
Purity of Starting Materials - Ensure the 2-amino-3-methoxybenzoic acid or other precursors are of high purity. Impurities can lead to the formation of unwanted side-products.
Inappropriate Stoichiometry - Use the correct molar ratios of reactants as specified in the protocol. An excess of one reactant may lead to side reactions.
Product Loss During Work-up - Optimize the purification process. If recrystallizing, choose an appropriate solvent system to minimize loss of the desired product in the mother liquor.- During extraction, ensure the correct pH to prevent the product from remaining in the aqueous layer.

Issue 2: Presence of Significant Impurities in the Final Product

The formation of side products can complicate purification and reduce the overall yield.

Potential Side Product Identification Mitigation Strategy
Unreacted 2-amino-3-methoxybenzoic acid - Can be detected by TLC.- Soluble in basic aqueous solutions.- Wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic starting material.
N-(2-carbamoyl-6-methoxyphenyl)urea - Intermediate that may not have fully cyclized.- Increase reaction temperature or time to promote cyclization.
8-Hydroxyquinazoline-2,4(1H,3H)-dione (O-demethylation) - Can be identified by mass spectrometry (lower molecular weight) and NMR (absence of methoxy signal).- Avoid harsh acidic conditions (e.g., strong mineral acids) and high temperatures for prolonged periods, which can cleave the methyl ether.- Use milder reaction conditions or alternative synthetic routes that do not require strongly acidic environments.
Polymeric byproducts - Insoluble material, often appearing as a tar or amorphous solid.- Maintain a homogeneous reaction mixture with adequate stirring.- Use an appropriate solvent to prevent precipitation of intermediates.
Hydrolysis Product (2-amino-3-methoxybenzoic acid) - The quinazolinedione ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.- Maintain careful control over pH and temperature during the reaction and work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most common and direct methods start from 2-amino-3-methoxybenzoic acid or its derivatives. The two primary routes are:

  • Reaction with Urea: Heating 2-amino-3-methoxybenzoic acid with excess urea is a straightforward one-pot method.

  • Reaction with a Phosgene Equivalent: Treating 2-amino-3-methoxybenzamide with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) followed by cyclization.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol mixtures) to achieve good separation between the starting material, intermediates, and the final product. The product can be visualized under UV light (254 nm).

Q3: My NMR spectrum shows a missing methoxy signal. What could be the reason?

The absence of the characteristic methoxy signal (around 3.9 ppm) in the 1H NMR spectrum, coupled with a corresponding mass loss in mass spectrometry, strongly suggests that O-demethylation has occurred, leading to the formation of 8-hydroxyquinazoline-2,4(1H,3H)-dione. This is more likely to happen if the reaction or work-up involves strong acids and high temperatures.

Q4: Are there any "greener" synthesis methods available?

Microwave-assisted synthesis can be a greener alternative as it often leads to shorter reaction times, reduced energy consumption, and sometimes higher yields with fewer side products. Solvent-free reactions or the use of greener solvents should also be considered where applicable.

Experimental Protocols

Protocol 1: Synthesis from 2-Amino-3-methoxybenzoic Acid and Urea

  • Reaction Setup: In a round-bottom flask, thoroughly mix 2-amino-3-methoxybenzoic acid (1.0 eq) and urea (3.0-5.0 eq).

  • Heating: Heat the mixture in an oil bath to 180-200°C. The mixture will melt, and ammonia gas will evolve.

  • Reaction Time: Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add a dilute solution of sodium hydroxide to dissolve the crude product and unreacted starting material.

  • Purification: Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-3-methoxybenzoic acid 2-amino-3-methoxybenzoic acid Heating (180-200°C) Heating (180-200°C) 2-amino-3-methoxybenzoic acid->Heating (180-200°C) Urea Urea Urea->Heating (180-200°C) Dissolution in NaOH Dissolution in NaOH Heating (180-200°C)->Dissolution in NaOH Acidification (HCl) Acidification (HCl) Dissolution in NaOH->Acidification (HCl) Recrystallization Recrystallization Acidification (HCl)->Recrystallization This compound This compound Recrystallization->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? High Impurities? High Impurities? Low Yield?->High Impurities? No Check Temp & Time Check Temp & Time Low Yield?->Check Temp & Time Yes Identify Side Products (TLC, MS, NMR) Identify Side Products (TLC, MS, NMR) High Impurities?->Identify Side Products (TLC, MS, NMR) Yes Successful Synthesis Successful Synthesis High Impurities?->Successful Synthesis No Check Purity of Starting Materials Check Purity of Starting Materials Check Temp & Time->Check Purity of Starting Materials Optimize Work-up Optimize Work-up Check Purity of Starting Materials->Optimize Work-up Optimize Work-up->High Impurities? Adjust Reaction Conditions Adjust Reaction Conditions Identify Side Products (TLC, MS, NMR)->Adjust Reaction Conditions Modify Purification Modify Purification Adjust Reaction Conditions->Modify Purification Modify Purification->Successful Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Purification of 8-Methoxyquinazoline-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Methoxyquinazoline-2,4(1H,3H)-dione and its analogs. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogs?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity. For very high purity requirements or separation of closely related analogs, High-Performance Liquid Chromatography (HPLC) may be employed.

Q2: What are some common impurities encountered during the synthesis of this compound analogs?

A2: Common impurities can include unreacted starting materials, such as substituted anthranilic acids or their corresponding amides, and byproducts from the cyclization reaction. Side reactions like dimerization or polymerization of starting materials, especially at elevated temperatures, can also lead to impurities. In some synthetic routes, incompletely cyclized intermediates may also be present in the crude product.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. The crude material is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated briefly before being filtered through a pad of celite to remove the carbon. Recrystallization is also an effective method for removing colored impurities.

Q4: My purified compound shows a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of impurities. Even small amounts of impurities can disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point. Further purification by recrystallization or chromatography is recommended to improve purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Solution:

    • Select a different solvent: Test the solubility of a small amount of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for quinazolinedione derivatives include ethanol, methanol, ethyl acetate, and acetic acid.

    • Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Problem: The compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause:

    • The solution is supersaturated.

    • The cooling rate is too fast.

    • The presence of significant impurities is lowering the melting point of the compound below the temperature of the solution.

  • Solution:

    • Reheat and add more solvent: Reheat the solution until the oil dissolves completely, add a small amount of additional solvent, and then allow it to cool more slowly.

    • Scratch the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites for crystal growth.

    • Add a seed crystal: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

    • Preliminary purification: If the product is very impure, a preliminary purification by column chromatography may be necessary before recrystallization.

Problem: Low recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used for recrystallization.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool the solution thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal precipitation before filtration.

    • Preheat the filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Problem: Poor separation of the desired compound from impurities (overlapping bands).

  • Possible Cause:

    • Inappropriate solvent system (mobile phase).

    • Column overloading.

    • Improperly packed column.

  • Solution:

    • Optimize the solvent system: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should provide a good separation of spots, with the desired compound having an Rf value of approximately 0.2-0.4. For quinazolinedione derivatives, common mobile phases include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

    • Reduce the amount of sample loaded: Do not exceed the capacity of your column. A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation.

    • Repack the column: Ensure the column is packed uniformly without any air bubbles or channels.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added.

Problem: Tailing of the compound band on the column.

  • Possible Cause: Strong interaction between the compound and the stationary phase (e.g., acidic silica gel interacting with a basic compound).

  • Solution:

    • Add a modifier to the mobile phase: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or an acidic modifier like acetic acid can help to reduce tailing by neutralizing active sites on the silica gel.

    • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Quinazolinedione Analogs

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
General Quinazolinone DerivativesSilica GelHexane / Ethyl Acetate (varying gradients)[1]
Polar Quinazolinone DerivativesSilica GelDichloromethane / Methanol (varying gradients)[1]
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione DerivativesSilica GelChloroform / Methanol (50:0.2, v/v)[2]
General Quinazolinone DerivativesSilica GelChloroform / Methanol (49:1, v/v)[1]

Table 2: Common Solvents for Recrystallization of Quinazolinone Analogs

SolventApplication NotesReference
EthanolOften used for purifying a variety of quinazolinone derivatives.[3]
Acetic AcidCan be effective for less soluble analogs.
TolueneUsed for recrystallization of some substituted quinazolin-2,4-diones.[4]

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol is a general guideline and may need to be optimized for specific this compound analogs.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to protect the surface during sample loading.

    • Equilibrate the column by running the initial eluent through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • If using a gradient, gradually increase the polarity of the eluent. The gradient should be shallow to ensure good separation.

    • Collect fractions of a suitable volume.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Detailed Protocol for Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the solid is insoluble, heat the mixture to the solvent's boiling point and observe if it dissolves.

    • If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the boiling point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions and keep the solution at or near its boiling point.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Liquid or Difficult Separation problem_recrystallization Problem Encountered? recrystallization->problem_recrystallization problem_chromatography Problem Encountered? column_chromatography->problem_chromatography no_dissolve Fails to Dissolve problem_recrystallization->no_dissolve Yes oiling_out Oils Out problem_recrystallization->oiling_out Yes low_yield_recrystallization Low Yield problem_recrystallization->low_yield_recrystallization Yes pure_product Pure Product problem_recrystallization->pure_product No poor_separation Poor Separation problem_chromatography->poor_separation Yes no_elution No Elution problem_chromatography->no_elution Yes tailing Peak Tailing problem_chromatography->tailing Yes problem_chromatography->pure_product No solution_no_dissolve Change Solvent/ Use Solvent Mixture no_dissolve->solution_no_dissolve solution_oiling_out Reheat & Add Solvent/ Slow Cooling/ Seed Crystal oiling_out->solution_oiling_out solution_low_yield_recrystallization Minimize Solvent/ Thorough Cooling low_yield_recrystallization->solution_low_yield_recrystallization solution_poor_separation Optimize Eluent (TLC)/ Reduce Load/ Repack Column poor_separation->solution_poor_separation solution_no_elution Increase Eluent Polarity no_elution->solution_no_elution solution_tailing Add Modifier (e.g., TEA)/ Change Stationary Phase tailing->solution_tailing solution_no_dissolve->recrystallization solution_oiling_out->recrystallization solution_low_yield_recrystallization->recrystallization solution_poor_separation->column_chromatography solution_no_elution->column_chromatography solution_tailing->column_chromatography end Analysis (NMR, MS, etc.) pure_product->end

Caption: Troubleshooting workflow for purification of this compound analogs.

Recrystallization_Decision_Tree start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve insoluble_impurities Insoluble impurities present? dissolve->insoluble_impurities hot_filtration Perform hot filtration insoluble_impurities->hot_filtration Yes cool_solution Cool solution slowly insoluble_impurities->cool_solution No hot_filtration->cool_solution crystals_form Crystals form? cool_solution->crystals_form oiling_out Product oils out crystals_form->oiling_out Oils Out no_crystals No crystals form crystals_form->no_crystals No collect_crystals Collect crystals by filtration crystals_form->collect_crystals Yes solution_oiling_out Reheat, add more solvent, and cool slowly oiling_out->solution_oiling_out solution_no_crystals Scratch flask/ Add seed crystal/ Concentrate solution no_crystals->solution_no_crystals solution_oiling_out->cool_solution solution_no_crystals->cool_solution wash_crystals Wash with cold solvent collect_crystals->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

Caption: Decision tree for the recrystallization process.

References

optimizing cell culture conditions for testing 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell culture conditions when testing 8-Methoxyquinazoline-2,4(1H,3H)-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While research on this specific compound is ongoing, derivatives of 8-methoxyquinazoline have been shown to exhibit cytotoxic effects, potentially through the inhibition of the Wnt/β-catenin signaling pathway.[1] Specifically, some derivatives have been designed to target the interaction between β-catenin and T-cell factor 4 (TCF4), a key step in the activation of Wnt target genes that promote cancer cell proliferation.[1]

Q2: Which cell lines are recommended for initial testing?

A2: For initial cytotoxicity screening, it is advisable to use a panel of cancer cell lines. Based on studies of similar quinazoline derivatives, colorectal cancer cell lines (e.g., HCT116) and liver cancer cell lines (e.g., HepG2) with constitutively active β-catenin/TCF4 signaling are relevant choices.[1] Including a non-cancerous cell line (e.g., normal fibroblasts) can help assess selectivity.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: For a novel compound with unknown potency, a broad concentration range is recommended for initial experiments. A common starting point is a serial dilution from 100 µM down to the nanomolar range.[2][3] Preliminary dose-response experiments will help narrow down the effective concentration range for determining the IC50 value.[2]

Q4: What is the recommended solvent and final concentration in cell culture media?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]

Q5: How long should I incubate the cells with the compound?

A5: The optimal incubation time can vary depending on the cell line's doubling time and the specific assay.[3] For cell viability assays, incubation times of 24, 48, and 72 hours are commonly tested to observe time-dependent effects.[2][3] For signaling pathway studies (e.g., protein expression analysis), shorter time points (e.g., 1, 6, 12, 24 hours) may be more appropriate.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible IC50 values 1. Cell Seeding Variability: Inconsistent cell numbers per well. 2. Compound Precipitation: Poor solubility of the compound in culture media. 3. Edge Effects: Evaporation from wells on the perimeter of the microplate.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Visually inspect wells for precipitate under a microscope. If observed, consider using a lower top concentration or preparing fresh dilutions. 3. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity.[2]
No observable cytotoxic effect, even at high concentrations 1. Compound Concentration Too Low: The effective concentration is higher than the range tested. 2. Short Incubation Time: Insufficient time for the compound to exert its effect. 3. Cell Line Resistance: The chosen cell line may be insensitive to the compound's mechanism of action.1. Test a wider and higher range of concentrations.[2] 2. Increase the incubation time (e.g., 48 or 72 hours).[2] 3. Test the compound on a different, potentially more sensitive, cell line.
Excessive cell death, even at the lowest concentrations 1. High Compound Potency: The compound is highly cytotoxic. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. Cell Sensitivity: The cells are particularly sensitive to the compound or solvent.1. Use a lower range of concentrations with smaller dilution steps. 2. Verify that the final DMSO concentration is ≤ 0.1% and run a vehicle-only control.[2] 3. Reduce the incubation time.
Low signal or absorbance values in cell viability assays (e.g., MTT, SRB) 1. Low Cell Seeding Density: Not enough viable cells at the end of the experiment to generate a strong signal. 2. Reagent Issues: Improper preparation or degradation of assay reagents. 3. Premature Removal of Formazan/Dye: Accidental aspiration of the colored product during media removal steps.1. Optimize the initial cell seeding density to ensure a robust signal in the control wells. 2. Prepare fresh reagents according to the manufacturer's protocol. 3. Be careful during aspiration steps to not disturb the cell monolayer and the formazan crystals or bound dye.
Unexpected changes in cell morphology 1. Cytoskeletal Disruption: The compound may be affecting actin or microtubule dynamics. 2. Off-Target Effects: The compound may be interacting with unintended cellular targets. 3. Induction of Apoptosis or Senescence: The observed morphology is a result of a specific cellular process.1. Perform immunofluorescence staining for cytoskeletal components like α-tubulin and F-actin.[4] 2. Conduct a dose-response experiment to determine if the morphological changes are concentration-dependent. 3. Use assays to detect markers of apoptosis (e.g., Annexin V staining) or senescence.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of representative 8-methoxyquinazoline derivatives against various cancer cell lines. Please note that these are for related compounds and the activity of this compound may vary.

Compound Cell Line Cancer Type IC50 (µM) Reference
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HCT116Colorectal Carcinoma5.64 ± 0.68[1]
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HepG2Hepatocellular Carcinoma23.18 ± 0.45[1]
4,7-disubstituted 8-methoxyquinazoline derivative (18B)Primary Gallbladder Cancer CellsGallbladder Cancer8.50 ± 1.44[1]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Adherent cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension at the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control (medium only).

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway

Wnt_Beta_Catenin_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Translocates Beta_Catenin_n β-catenin TCF4 TCF4 Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes Activates Quinazolinone 8-Methoxyquinazoline- 2,4(1H,3H)-dione Quinazolinone->TCF4 Inhibits Interaction Beta_Catenin_n->TCF4 Binds

Caption: Proposed inhibition of the Wnt/β-catenin/TCF4 signaling pathway by this compound.

Experimental Workflow

experimental_workflow start Start cell_culture 1. Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (24-72h Incubation) cell_seeding->treatment compound_prep 3. Compound Preparation (Serial Dilutions) compound_prep->treatment assay 5. Cell Viability Assay (e.g., MTT, SRB) treatment->assay data_acq 6. Data Acquisition (Plate Reader) assay->data_acq data_analysis 7. Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining the IC50 of a test compound.

References

troubleshooting unexpected results in 8-Methoxyquinazoline-2,4(1H,3H)-dione experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxyquinazoline-2,4(1H,3H)-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis

Question 1: I am observing a low yield or no product formation during the synthesis of this compound. What are the possible causes and solutions?

Answer: Low or no product yield is a common issue in quinazoline synthesis and can arise from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some classical methods for quinazoline synthesis require high temperatures (above 120°C), while modern catalytic methods may proceed under milder conditions. It is essential to ensure your reaction temperature is optimized for your specific protocol. Reaction times can also vary significantly, so monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal duration.

  • Reagent Quality: The purity of starting materials, such as 2-amino-3-methoxybenzamide and the carbonyl source (e.g., di-tert-butyl dicarbonate), is paramount. Impurities can interfere with the reaction and lead to side product formation. Ensure that your reagents are of high purity and are stored under appropriate conditions to prevent degradation.

  • Incomplete Cyclization: The final cyclization step to form the quinazolinedione ring can sometimes be challenging. If you are using a multi-step synthesis, ensure the intermediate (e.g., an N-acylated aminobenzamide) is correctly formed and purified before proceeding to the cyclization step. In some cases, a stronger cyclizing agent or higher temperatures may be required.

Question 2: My final product is impure, and I'm having difficulty with purification. What are some common impurities and how can I remove them?

Answer: Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents.

  • Common Impurities:

    • Unreacted Starting Materials: Residual 2-amino-3-methoxybenzamide or other starting materials can be a source of impurity.

    • Hydrolyzed Intermediates: Incomplete cyclization can lead to the presence of N-acylated aminobenzamide intermediates.

    • Side Products: Depending on the synthetic route, side reactions such as dimerization or rearrangement can occur.

  • Purification Strategies:

    • Recrystallization: If the compound has sufficient solubility in a suitable solvent system, recrystallization is an effective method for purification. Experiment with different solvents or solvent mixtures to find the optimal conditions.

    • Column Chromatography: For less soluble or difficult-to-crystallize compounds, column chromatography on silica gel is a common purification technique. A polar mobile phase, such as a mixture of dichloromethane and methanol, is often required.

    • Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with a non-polar solvent can remove non-polar impurities, while washing with a polar solvent in which the product is sparingly soluble can remove highly polar impurities.

Biological Assays

Question 3: I am observing inconsistent or unexpected results in my biological assays with this compound. What could be the cause?

Answer: Inconsistent results in biological assays can be frustrating. Here are some potential causes and troubleshooting steps:

  • Compound Solubility: this compound may have limited solubility in aqueous biological buffers. Precipitation of the compound in the assay medium can lead to inaccurate and non-reproducible results.

    • Solution: Determine the solubility of your compound in the specific assay buffer. The use of a co-solvent like DMSO is common, but ensure the final concentration of the co-solvent is low (typically <1%) and consistent across all experiments, as it can have its own biological effects.

  • Compound Stability: The stability of the compound under your specific assay conditions (pH, temperature, light exposure) should be considered. Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration.

    • Solution: Assess the stability of this compound under your assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by LC-MS.

  • Interference with Assay Components: The compound may interact with components of your assay, leading to artifacts. For example, it could interfere with fluorescent or luminescent reporters.

    • Solution: Run appropriate controls to test for assay interference. This includes incubating the compound with the detection reagents in the absence of the biological target.

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₈N₂O₃ChemUniverse[1]
Molecular Weight192.17 g/mol ChemUniverse[1]
AppearanceWhite solidACS Omega[2]
Melting Point>250 °CACS Omega[2]
Purity95%ChemUniverse[1]
Spectroscopic Data
SpectroscopyDataSource
¹H NMR (500 MHz, DMSO-d₆)δ 11.28 (brs, 1H), 10.49 (brs, 1H), 7.47 (d, J = 8.0 Hz, 1H), 7.29 (d, J = 8.0 Hz, 1H), 7.13 (t, J = 8.0 Hz, 1H), 3.88 (s, 3H)ACS Omega[2]
¹³C NMR (100 MHz, DMSO-d₆)δ 162.8, 150.1, 146.3, 131.1, 122.3, 118.0, 115.5, 115.1, 56.3ACS Omega[2]
ESI-HRMS m/zcalcd for C₉H₉N₂O₃ [M + H]⁺ 193.0608, found: 193.0615ACS Omega[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones.[2]

Materials:

  • 2-amino-3-methoxybenzamide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • To a solution of 2-amino-3-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate (1.2 mmol) and DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford this compound as a white solid.

Visualizations

Logical Workflow for Troubleshooting Low Synthesis Yield

G Troubleshooting Low Yield in Synthesis start Low or No Product Yield cond1 Check Reaction Conditions start->cond1 sol1a Optimize Temperature cond1->sol1a Incorrect Temp? sol1b Adjust Reaction Time cond1->sol1b Incorrect Time? sol1c Screen Solvents cond1->sol1c Suboptimal Solvent? cond2 Verify Reagent Quality sol2a Confirm Purity of Starting Materials cond2->sol2a Impure Reagents? sol2b Use Fresh Reagents cond2->sol2b Degraded Reagents? cond3 Assess Reaction Monitoring sol3a Monitor by TLC/LC-MS cond3->sol3a Inadequate Monitoring? sol3b Check for Intermediate Formation cond3->sol3b Incomplete Reaction? sol1a->cond2 sol1b->cond2 sol1c->cond2 sol2a->cond3 sol2b->cond3 end Improved Yield sol3a->end sol3b->end G Potential Inhibition of Cellular Signaling cluster_0 Bacterial Cell cluster_1 Cancer Cell compound 8-Methoxyquinazoline- 2,4(1H,3H)-dione gyrase DNA Gyrase compound->gyrase vegfr2 VEGFR-2 compound->vegfr2 cmet c-Met compound->cmet replication DNA Replication gyrase->replication angiogenesis Angiogenesis vegfr2->angiogenesis proliferation Cell Proliferation cmet->proliferation

References

enhancing the stability of 8-Methoxyquinazoline-2,4(1H,3H)-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Methoxyquinazoline-2,4(1H,3H)-dione

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of quinazolinone derivatives, including this compound, is primarily influenced by pH, light exposure, temperature, and the choice of solvent.[1][2][3] Hydrolysis is a common degradation pathway, particularly in alkaline conditions.[1][3]

Q2: My compound is degrading in an alkaline buffer. What is the likely cause and how can I prevent it?

A2: Quinazolinone derivatives are known to be susceptible to hydrolysis in alkaline environments.[1][3] This process often involves the cleavage of the amide group within the quinazolinedione ring.[1] To mitigate this, it is recommended to work with solutions at a neutral or slightly acidic pH. If an alkaline pH is necessary for your experiment, consider using the solution immediately after preparation and storing it at low temperatures (e.g., 4°C) to slow the degradation rate.

Q3: Is this compound sensitive to light? What are the recommended handling and storage conditions?

A3: Photostability can be variable among quinazoline derivatives. Some are unstable under normal room lighting, and their stability improves when they are kept in the dark.[2] Therefore, it is best practice to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. For long-term storage, solid compound should be kept at -20°C, while solutions are best stored at -80°C.[4]

Q4: What is the recommended solvent for dissolving this compound to maximize stability?

A4: The choice of solvent can significantly impact stability. For some quinazoline derivatives, aqueous solutions have shown better stability compared to organic solvents like DMSO.[2][5] However, solubility can be limited in purely aqueous media. It is advisable to perform preliminary stability studies in your chosen solvent system. If using DMSO for a stock solution, consider minimizing the storage time and preparing fresh dilutions in your aqueous experimental buffer immediately before use.

Q5: Can I heat my solution to aid in dissolving the compound?

A5: While some quinazolinone derivatives are stable at elevated temperatures (e.g., 80°C), boiling solutions of quinazolines in dilute acids or bases can cause destruction.[1][3][6] Gentle warming and sonication are generally safer methods for enhancing dissolution. If heating is necessary, it should be done for the shortest possible time, and the stability of the compound under those conditions should be verified.

Troubleshooting Guide

Issue 1: I observe a precipitate forming in my aqueous buffer over time.

Potential Cause Troubleshooting Step
Poor Solubility / Supersaturation The concentration may exceed the thermodynamic solubility in the aqueous buffer, leading to precipitation after initial dissolution (especially from a concentrated organic stock). Solution: Determine the compound's solubility in your buffer. Consider lowering the final concentration or adding a small percentage of a co-solvent (e.g., ethanol, PEG400), ensuring it doesn't interfere with your assay.
pH-Dependent Solubility The pH of the final solution may be one where the compound is less soluble.
Degradation Product Precipitation The precipitate could be a less soluble degradation product.

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram after sample preparation or a short incubation.

Potential Cause Troubleshooting Step
Hydrolytic Degradation The buffer pH may be too high (alkaline), causing rapid hydrolysis.[1]
Photodegradation The sample was exposed to ambient or UV light during preparation or handling.[2]
Oxidative Degradation The buffer or other reagents may contain oxidizing agents, or the sample was exposed to air for an extended period at high temperature.

Quantitative Stability Data

The following table summarizes stability data from a forced degradation study on a representative quinazolinone derivative, which can serve as a general guide for this compound.

Stress ConditionDurationTemperature% Degradation (Representative Compound)Likely Degradation Pathway
0.1 M HCl72 hours80°CSignificantAcid-catalyzed Hydrolysis
0.1 M NaOH45 minutes80°CExtensiveBase-catalyzed Hydrolysis[1][3]
3% H₂O₂7 days20°CMinimalOxidation[1]
UV Light (365 nm)24 hoursAmbientMinimalPhotolysis[1][3]
Dry Heat7 days80°CMinimalThermolysis[1][3]

Note: This data is illustrative and based on related structures. Specific degradation rates for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C. Withdraw aliquots at 0, 15, 30, and 60 minutes.[1] Neutralize with an equivalent amount of 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Analyze at 0, 24, and 48 hours.[1]

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C.[1] Take samples at 24, 48, and 72 hours, prepare solutions, and analyze by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid) with UV detection. Compare stressed samples to an untreated control solution.

Protocol 2: Photostability Testing (ICH Q1B Guideline Summary)

This protocol assesses the intrinsic photostability of the compound.[7]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable transparent container.

    • Solution State: Prepare a solution in a chemically inert and transparent solvent (e.g., water or quartz cells) and place it in a transparent container.

  • Control Sample: Prepare an identical set of samples but wrap them securely in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the test samples to a light source that conforms to ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt hours/square meter.[4] Place the dark control samples alongside the test samples.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a validated HPLC method.

  • Evaluation: Compare the chromatograms of the exposed samples to those of the control samples. A significant increase in degradation products or a decrease in the parent compound peak in the exposed sample indicates photosensitivity.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Light Photostability (ICH Q1B Light Source) Stock->Light Dark Dark Control (Protected from Light) Stock->Dark Solid Weigh Solid Compound Heat Thermal Stress (Solid, 80°C) Solid->Heat HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Dark->HPLC Eval Compare Stressed vs. Control Samples HPLC->Eval

Caption: Workflow for a Forced Degradation and Photostability Study.

G Start Unexpected Degradation or Precipitation Observed Check_pH Is the solution pH alkaline (>7.5)? Start->Check_pH Check_Light Was the solution exposed to ambient light? Check_pH->Check_Light No Sol_Alkaline Likely base-catalyzed hydrolysis. - Buffer to neutral/acidic pH. - Use solution immediately. Check_pH->Sol_Alkaline Yes Check_Conc Is concentration high for an aqueous buffer? Check_Light->Check_Conc No Sol_Light Likely photodegradation. - Use amber vials. - Work under low light. Check_Light->Sol_Light Yes Check_Temp Was the solution heated or stored at RT for long? Check_Conc->Check_Temp No Sol_Conc Likely precipitation. - Lower concentration. - Add co-solvent. - Confirm solubility. Check_Conc->Sol_Conc Yes Sol_Temp Likely thermal degradation. - Avoid heating. - Store cool & use fresh. Check_Temp->Sol_Temp Yes End Re-analyze Sample Check_Temp->End No, consult further Sol_Alkaline->End Sol_Light->End Sol_Conc->End Sol_Temp->End

Caption: Troubleshooting Decision Tree for Compound Instability.

References

addressing batch-to-batch variability of synthesized 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability in the synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and effective synthetic routes for this compound include:

  • One-Pot Synthesis from 2-Amino-3-methoxybenzamide: This method involves the reaction of 2-amino-3-methoxybenzamide with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). This route is often favored for its high yield and mild reaction conditions.[1]

  • Cyclization of 2-Aminobenzoic Acid Derivatives: This classical approach may involve the reaction of 2-amino-3-methoxybenzoic acid with urea or other carbonylating agents. These methods can sometimes require harsher conditions.

  • Niementowski Synthesis: This method involves the condensation of anthranilic acid derivatives with amides at high temperatures. While a traditional method, it can be prone to lower yields and side reactions.

Q2: What are the critical quality attributes of the final product?

A2: The critical quality attributes for this compound that should be monitored to ensure consistency between batches include:

  • Purity: Typically, a purity of ≥98% as determined by HPLC or qNMR is desired.

  • Appearance: The product should be a consistent color and physical form (e.g., white to off-white solid).

  • Melting Point: A sharp and consistent melting point indicates high purity.

  • Residual Solvents: The levels of any residual solvents from the synthesis and purification process should be within acceptable limits.

  • Impurities: The profile and levels of any impurities should be consistent and below established thresholds. A key potential impurity to monitor is the O-demethylated analogue, 8-Hydroxyquinazoline-2,4(1H,3H)-dione.

Q3: How can I purify crude this compound?

A3: Common purification techniques for this compound include:

  • Recrystallization: This is a primary method for purifying the solid product. Suitable solvents need to be determined empirically but often include ethanol, methanol, or mixtures with water.

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A typical eluent system might be a gradient of methanol in dichloromethane.

  • Washing: The crude product can be washed with appropriate solvents to remove unreacted starting materials and soluble impurities.

Q4: What analytical techniques are recommended for purity assessment and impurity profiling?

A4: A combination of analytical techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the standard method for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water with a modifier like formic or phosphoric acid is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are essential for structural confirmation of the desired product.

    • Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of the compound without the need for a specific reference standard.[2][3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

Troubleshooting Guides

Issue 1: Low Product Yield

Low or inconsistent yield is a frequent issue in multi-step organic syntheses. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_checks Initial Checks cluster_optimization Process Optimization cluster_analysis Product & Impurity Analysis start Low Product Yield Observed check_sm Verify Starting Material Quality (Purity, Identity, Moisture) start->check_sm check_reagents Check Reagent Quality & Stoichiometry ((Boc)₂O, DMAP, Solvents) check_sm->check_reagents If SMs are pure optimize_conditions Optimize Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->optimize_conditions If reagents are correct monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction If conditions are optimal workup_purification Evaluate Work-up & Purification (Extraction pH, Solvent Choice, Recrystallization) monitor_reaction->workup_purification If reaction goes to completion side_reactions Investigate Potential Side Reactions (LC-MS analysis of crude mixture) workup_purification->side_reactions If losses are minimal solution Implement Corrective Actions side_reactions->solution

Caption: Troubleshooting workflow for addressing low product yield.

Potential Cause Troubleshooting Steps
Poor Starting Material Quality - Verify the purity of 2-amino-3-methoxybenzamide using NMR and melting point. - Ensure starting materials are dry, as moisture can interfere with the reaction.
Suboptimal Reaction Conditions - Temperature: Ensure the reaction temperature is appropriate for the chosen synthetic route. For the DMAP-catalyzed one-pot synthesis, the reaction often proceeds at room temperature. For other methods, a temperature screen may be necessary. - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure the consumption of starting materials. - Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Reagents - Use fresh di-tert-butyl dicarbonate ((Boc)₂O) as it can degrade over time. - Ensure the catalyst (e.g., DMAP) is of high purity and used in the correct stoichiometric amount.
Product Loss During Work-up/Purification - Extraction: Optimize the pH during aqueous work-up to ensure the product is in a neutral form for efficient extraction into the organic layer. - Recrystallization: Select an appropriate solvent system for recrystallization to minimize product loss in the mother liquor. Test solubility in various solvents at different temperatures.
Issue 2: Inconsistent Purity and Impurity Profile

Batch-to-batch variation in purity and the presence of unexpected impurities can compromise the quality and performance of the final product.

Potential Impurities and Side Reactions

side_reactions SM 2-Amino-3-methoxybenzamide Product This compound SM->Product Desired Reaction ((Boc)₂O, DMAP) Incomplete Incomplete Cyclization Products SM->Incomplete Side Reaction (Suboptimal Conditions) StartingMaterial Unreacted Starting Material SM->StartingMaterial Incomplete Reaction Demethylation 8-Hydroxyquinazoline-2,4(1H,3H)-dione (O-Demethylation) Product->Demethylation Side Reaction (Harsh Conditions, e.g., strong acid/heat)

Caption: Potential side reactions leading to impurities.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction to completion using TLC or LC-MS. - Increase reaction time or slightly elevate the temperature if necessary, while being mindful of potential side reactions.
Formation of Side Products - O-Demethylation: The methoxy group can be susceptible to cleavage under harsh acidic or high-temperature conditions, leading to the formation of 8-hydroxyquinazoline-2,4(1H,3H)-dione.[5] Avoid strong acids and excessive heat, especially during work-up and purification. - Incomplete Cyclization: Suboptimal reaction conditions can lead to incompletely cyclized intermediates. Ensure proper stoichiometry of reagents and optimal reaction time and temperature.
Contamination from Reagents or Solvents - Use high-purity reagents and solvents. - Ensure all glassware is clean and dry.
Ineffective Purification - Optimize the recrystallization solvent system to effectively remove specific impurities. - If recrystallization is insufficient, employ column chromatography with an appropriate stationary and mobile phase to separate closely related impurities.

Data Presentation

The following table illustrates a hypothetical comparison of key quality attributes across three different batches of synthesized this compound, highlighting potential variability.

Table 1: Batch-to-Batch Quality Control Data

Parameter Batch A Batch B Batch C Acceptance Criteria
Appearance White solidOff-white solidYellowish solidWhite to off-white solid
Yield (%) 928575≥ 80%
Melting Point (°C) 252-254250-253248-252251-255 °C
Purity (HPLC, % Area) 99.298.196.5≥ 98.0%
Impurity 1 (8-Hydroxyquinazoline-2,4-dione, % Area) 0.150.451.20≤ 0.5%
Largest Unknown Impurity (% Area) 0.250.600.95≤ 0.5%
Total Impurities (% Area) 0.81.93.5≤ 2.0%
Residual Solvent (DCM, ppm) 5075150≤ 100 ppm

Experimental Protocols

Protocol 1: Synthesis of this compound via DMAP-Catalyzed One-Pot Method[1]

Workflow for Synthesis Protocol

synthesis_workflow start Start dissolve Dissolve 2-amino-3-methoxybenzamide in acetonitrile start->dissolve add_reagents Add (Boc)₂O and DMAP dissolve->add_reagents react Stir at room temperature for 12h add_reagents->react filter_solid Filter the reaction mixture react->filter_solid wash_solid Wash the solid with acetonitrile filter_solid->wash_solid dry_product Dry the solid to obtain the final product wash_solid->dry_product end End dry_product->end

Caption: Workflow for the one-pot synthesis of the target compound.

Materials:

  • 2-Amino-3-methoxybenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 2-amino-3-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate (1.5 mmol) and DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to collect the precipitated solid.

  • Wash the collected solid with a small amount of cold acetonitrile (3 mL).

  • Dry the solid under vacuum to yield this compound.

Protocol 2: HPLC Method for Purity Analysis

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Data Analysis:

    • Integrate the peaks and calculate the area percentage of the main peak to determine the purity.

    • Identify and quantify any impurities relative to the main peak.

References

refinement of analytical methods for 8-Methoxyquinazoline-2,4(1H,3H)-dione quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for the quantification of 8-Methoxyquinazoline-2,4(1H,3H)-dione.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the quantification of this compound.

Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)

  • Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

    A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

    • Secondary Silanol Interactions: The quinazoline moiety can interact with free silanol groups on the silica-based column packing.

      • Solution: Use a base-deactivated column (end-capped) or add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample and reinject.

    • Mismatched pH of Sample and Mobile Phase: If the pH of the sample solvent is significantly different from the mobile phase, it can cause peak distortion.

      • Solution: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase, or ideally, in the mobile phase itself.

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.

      • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Low Sensitivity or No Signal in LC-MS/MS Analysis

  • Q: I am not detecting this compound with my LC-MS/MS method, or the signal is very weak. What should I check?

    A: Low sensitivity in LC-MS/MS can stem from issues with the sample, the liquid chromatography, or the mass spectrometer.

    • Inefficient Ionization: The compound may not be ionizing efficiently in the mass spectrometer source.

      • Solution: Optimize the electrospray ionization (ESI) source parameters. Given its structure, this compound should ionize well in positive ion mode. Ensure the mobile phase has an appropriate pH and additive (e.g., 0.1% formic acid) to promote protonation.

    • Incorrect MRM Transitions: The selected precursor and product ions for Multiple Reaction Monitoring (MRM) may not be optimal.

      • Solution: Infuse a standard solution of the compound directly into the mass spectrometer to determine the most abundant precursor ion and the most intense, stable product ions.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[1]

      • Solution: Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[2] Also, ensure chromatographic separation of the analyte from the bulk of the matrix components.

    • Analyte Degradation: The compound may be unstable in the sample matrix or during the analytical process.

      • Solution: Investigate the stability of the compound under different storage and sample preparation conditions.[3]

Issue 3: High Variability in Quantitative Results

  • Q: My replicate injections of the same sample are giving highly variable results. What is causing this inconsistency?

    A: High variability can be due to a number of factors, from sample preparation to instrument performance.

    • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

      • Solution: Automate sample preparation steps where possible. Ensure thorough mixing and consistent volumes are used.

    • Poor Solubility: If the compound is not fully dissolved, the concentration in the injected aliquots will be inconsistent.

      • Solution: Ensure the chosen solvent fully dissolves the compound. Sonication can aid in dissolution.[4]

    • Injector Issues: Problems with the autosampler can lead to variable injection volumes.

      • Solution: Check the injector for air bubbles and ensure the syringe is functioning correctly. Perform an injector precision test.

    • Fluctuations in LC System: Inconsistent pumping can lead to shifts in retention time and peak area.

      • Solution: Ensure the mobile phase is properly degassed and the pump seals are in good condition.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting method for the quantification of this compound?

    A1: For initial method development, a reverse-phase HPLC method with UV detection is a good starting point due to its simplicity and robustness. For higher sensitivity and selectivity, especially in complex matrices like plasma, an LC-MS/MS method is recommended.[5]

  • Q2: How should I prepare biological samples (e.g., plasma) for analysis?

    A2: Sample preparation is crucial for accurate quantification. Common techniques include:

    • Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins. This is a quick but less clean method.[5]

    • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex samples and concentrating the analyte, leading to reduced matrix effects.[2][6]

  • Q3: What are the typical mass transitions (precursor/product ions) for this compound in LC-MS/MS?

    A3: While specific transitions must be empirically determined, based on the molecular weight of 192.17 g/mol [7], the protonated molecule [M+H]⁺ would be at m/z 193.2. Product ions would result from the fragmentation of this precursor. It is essential to optimize these transitions by infusing a pure standard of the compound into the mass spectrometer.

  • Q4: How can I ensure the stability of this compound in my samples and stock solutions?

    A4: To ensure stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[4] It is also advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[4] Stability in the biological matrix should be assessed through freeze-thaw, short-term (bench-top), and long-term stability experiments as part of method validation.[3]

Data Presentation

Table 1: Comparison of Typical Performance Characteristics for HPLC-UV and LC-MS/MS

ParameterHPLC-UVLC-MS/MS
Selectivity ModerateHigh to Very High
Sensitivity (Typical LLOQ) ng/mL rangepg/mL to low ng/mL range[8]
Linear Dynamic Range 2-3 orders of magnitude3-4 orders of magnitude[8]
Matrix Effect LowCan be significant; requires careful management[1]
Cost & Complexity LowerHigher
Throughput ModerateHigh, with rapid gradient methods[5]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by UV scan of a standard solution (likely in the 220-280 nm range).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare samples by extracting the analyte using one of the methods described in FAQ 2 and reconstituting in the mobile phase.

Protocol 2: LC-MS/MS Method for Quantification

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions: Determine the optimal precursor ion (likely m/z 193.2) and at least two product ions by infusing a standard solution.

    • Source Parameters: Optimize gas flows, temperature, and voltages for the specific instrument.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but with potentially lower concentrations for calibration standards due to higher sensitivity.

    • Sample preparation should focus on minimizing matrix effects, making SPE a preferred method.[2]

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantification of this compound.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_variability Variability Issues Start Poor Analytical Result PeakShape Tailing or Fronting? Start->PeakShape LowSignal Low or No Signal? Start->LowSignal HighRSD High Variability (RSD)? Start->HighRSD CheckColumn Check Column Health & Mobile Phase pH PeakShape->CheckColumn Yes DiluteSample Dilute Sample (Overload?) PeakShape->DiluteSample Yes OptimizeMS Optimize MS Source & MRM Transitions LowSignal->OptimizeMS Yes ImproveCleanup Improve Sample Cleanup (Matrix Effects?) LowSignal->ImproveCleanup Yes CheckInjector Check Autosampler & Injection Volume HighRSD->CheckInjector Yes CheckSolubility Verify Sample Solubility & Prep Consistency HighRSD->CheckSolubility Yes

Caption: A decision tree for troubleshooting common analytical issues.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 8-Methoxyquinazoline-2,4(1H,3H)-dione and its analogs in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate off-target effects and enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays that do not align with the known function of the primary target of our this compound derivative. Could this be due to off-target effects?

A1: Yes, this is a strong indication of potential off-target activity. Quinazoline-based compounds, particularly those targeting the highly conserved ATP-binding pocket of kinases, can interact with multiple unintended cellular targets.[1] These off-target interactions can lead to misleading experimental outcomes and cellular toxicity.[1] It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.

Q2: What are the initial steps to confirm that an observed cellular effect is due to on-target inhibition of our quinazoline compound?

A2: To confirm on-target effects, a multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a structurally distinct inhibitor that targets the same primary kinase.[1] Consistent phenotypes across different inhibitor scaffolds suggest an on-target effect.

  • Rescue Experiments: If possible, introduce a version of the target kinase that is resistant to your inhibitor into the cells. Reversal of the phenotype upon expression of the resistant mutant is a robust validation of on-target activity.[2]

  • Dose-Response Analysis: Establish a clear dose-response relationship for your compound. Off-target effects are often more pronounced at higher concentrations. Use the lowest concentration that elicits the desired on-target effect to minimize off-target engagement.[1]

  • Kinome Profiling: The most direct method to identify off-target interactions is to perform a comprehensive kinase selectivity profiling assay. This will screen your compound against a large panel of kinases to identify unintended targets.[2]

Q3: What are the primary medicinal chemistry strategies to improve the selectivity of our this compound derivative?

A3: Improving selectivity through medicinal chemistry often involves iterative structure-activity relationship (SAR) studies. Key strategies include:

  • Modification of Substituents: Systematically modify the substituents on the quinazoline scaffold. Alterations at the N1, N3, and various positions of the benzene ring can significantly impact selectivity.[3]

  • Exploiting the Gatekeeper Residue: Design modifications that create steric hindrance with the "gatekeeper" residue of off-target kinases while being accommodated by the target kinase's active site.[4]

  • Targeting Inactive Kinase Conformations: Develop derivatives that specifically bind to the inactive (e.g., DFG-out) conformation of the target kinase, which is often less conserved across the kinome.[5]

  • Structure-Based Drug Design: Utilize computational modeling and X-ray crystallography to guide the design of modifications that enhance specific interactions with the target kinase's active site.[5]

Q4: Can drug delivery systems help in reducing the off-target effects of this compound?

A4: Yes, advanced drug delivery systems can significantly mitigate off-target effects by ensuring the compound preferentially accumulates at the target site. Encapsulating your quinazoline derivative in nanoparticles, such as lipid nanoparticles (LNPs) or poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can improve its pharmacokinetic profile, reduce systemic exposure, and allow for targeted delivery to specific tissues or cells.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in cell viability or proliferation assays. 1. Compound Instability: The compound may be degrading in the cell culture medium. 2. Poor Solubility: The compound may be precipitating out of solution, leading to variable effective concentrations. 3. Off-target Toxicity: The observed effects may be due to inhibition of kinases essential for cell survival.1. Prepare fresh stock solutions and minimize freeze-thaw cycles. Assess compound stability in your specific assay conditions. 2. Confirm the solubility of your compound in the final assay medium. Consider using a lower concentration of DMSO or alternative formulation strategies. 3. Perform a broad kinase panel screen to identify potential off-target kinases known to be involved in cell survival pathways.[2]
Observed phenotype does not match the known function of the primary target. 1. Off-Target Engagement: The phenotype is driven by the inhibition of one or more off-target kinases. 2. Pathway Crosstalk: The primary target may be part of a complex signaling network with unexpected downstream consequences.1. Validate the on-target effect using a structurally distinct inhibitor or a rescue experiment.[1][2] 2. Use phosphoproteomics to obtain a global view of kinase inhibition and identify affected off-target pathways.[1]
Difficulty in rationally designing more selective derivatives due to a lack of structural information. Limited understanding of the binding mode of the compound. 1. Computational Modeling: Perform molecular docking studies to predict the binding mode of your compound in the active site of the target and off-target kinases.[8] 2. X-ray Crystallography: If possible, obtain a co-crystal structure of your compound bound to the target kinase to visualize key interactions.

Quantitative Data Presentation

The following table provides a representative example of how to present quantitative data from a kinase profiling study to assess the selectivity of a hypothetical this compound derivative (Compound X).

Kinase TargetIC50 (nM) of Compound XKinase FamilySelectivity Notes
Primary Target Kinase A 15 TK High Potency
Off-Target Kinase B350TK>20-fold selective over Kinase B
Off-Target Kinase C1,200CMGCHigh selectivity
Off-Target Kinase D85TKLow selectivity, potential for off-target effects
Off-Target Kinase E>10,000AGCHighly selective

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay

Objective: To determine the IC50 values of an this compound derivative against a panel of kinases.

Materials:

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinases and their specific substrates

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the specific kinase and its substrate in assay buffer to each well.

  • Incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP in the assay buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[9]

Protocol 2: Encapsulation of a Quinazoline Derivative in PLGA Nanoparticles

Objective: To formulate a nanoparticle-based delivery system for an this compound derivative to improve its therapeutic index.

Materials:

  • This compound derivative

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., acetone or DMSO)

  • Aqueous phase (e.g., deionized water)

  • Surfactant/stabilizer (e.g., polyvinyl alcohol - PVA)

Procedure (Nanoprecipitation Method):

  • Dissolve both the PLGA and the quinazoline derivative in a water-miscible organic solvent (e.g., acetone).

  • Prepare an aqueous solution containing a surfactant (e.g., PVA).

  • Add the organic phase dropwise to the aqueous phase under constant stirring.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the PLGA to precipitate.

  • Allow the organic solvent to evaporate under stirring for several hours.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove any unencapsulated drug and excess surfactant.

  • Lyophilize the nanoparticles for long-term storage.[10][11]

Visualizations

Signaling_Pathway cluster_input Input Signal cluster_pathway Signaling Cascade cluster_off_target Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (Primary Target) Growth_Factor->Receptor Activates Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Phosphorylates Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Effector_Protein Effector Protein Downstream_Kinase_2->Effector_Protein Cellular_Response Cellular_Response Effector_Protein->Cellular_Response On-Target Effect Off_Target_Kinase Off-Target Kinase Off_Target_Effector Off-Target Effector Off_Target_Kinase->Off_Target_Effector Adverse_Effect Adverse_Effect Off_Target_Effector->Adverse_Effect Off-Target Effect Quinazoline_Inhibitor 8-Methoxyquinazoline- 2,4(1H,3H)-dione Quinazoline_Inhibitor->Receptor Quinazoline_Inhibitor->Off_Target_Kinase Unintended Inhibition

Caption: On-target vs. Off-target Signaling Pathways.

Medicinal_Chemistry_Workflow Start Initial Compound (this compound) SAR_Studies Structure-Activity Relationship (SAR) Studies Start->SAR_Studies Synthesis Synthesize Analogs SAR_Studies->Synthesis Screening Kinase Selectivity Screening Synthesis->Screening Data_Analysis Analyze Potency and Selectivity Data Screening->Data_Analysis Decision Improved Selectivity? Data_Analysis->Decision Lead_Compound Lead Compound Decision->Lead_Compound Yes Further_Optimization Further Optimization Decision->Further_Optimization No Further_Optimization->SAR_Studies

Caption: Medicinal Chemistry Workflow for Improved Selectivity.

Nanoparticle_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Delivery Drug Quinazoline Derivative Encapsulation Nanoprecipitation / Emulsification Drug->Encapsulation Polymer PLGA / Lipid Polymer->Encapsulation Nanoparticle Drug-Loaded Nanoparticle Encapsulation->Nanoparticle Systemic_Circulation Systemic Circulation Nanoparticle->Systemic_Circulation Target_Site Target Tissue / Cells Systemic_Circulation->Target_Site Preferential Accumulation Non_Target_Tissues Non_Target_Tissues Systemic_Circulation->Non_Target_Tissues Reduced Exposure Drug_Release Controlled Drug Release Target_Site->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Nanoparticle-Based Drug Delivery Workflow.

References

Validation & Comparative

Validating the Mechanism of Action of 8-Methoxyquinazoline-2,4(1H,3H)-dione: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the potential mechanisms of action of 8-Methoxyquinazoline-2,4(1H,3H)-dione in vitro. Based on existing research on the broader quinazoline-2,4(1H,3H)-dione scaffold, two primary putative mechanisms are explored: antibacterial activity through inhibition of bacterial type II topoisomerases and anticancer activity via modulation of the STAT3 signaling pathway.

This document presents hypothetical experimental data for this compound alongside established data for comparator compounds to illustrate how its mechanism of action can be elucidated. Detailed experimental protocols and visual workflows are provided to guide researchers in this validation process.

Part 1: Antibacterial Mechanism of Action - DNA Gyrase and Topoisomerase IV Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and survival.[1] This section compares the hypothetical inhibitory activity of this compound with Ciprofloxacin, a well-established fluoroquinolone antibiotic that targets these enzymes.[2]

Comparative Inhibitory Activity
CompoundTarget EnzymeIC50 (µM)
This compoundE. coli DNA GyraseHypothetical Data
This compoundE. coli Topoisomerase IVHypothetical Data
CiprofloxacinN. gonorrhoeae DNA Gyrase0.39[3]
Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Setup: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and the appropriate assay buffer.

  • Compound Addition: Add varying concentrations of this compound or Ciprofloxacin to the reaction mixtures. Include a DMSO control.

  • Incubation: Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different plasmid topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

  • Reaction Setup: Prepare a reaction mixture containing kDNA, E. coli Topoisomerase IV, and the appropriate assay buffer.

  • Compound Addition: Add varying concentrations of this compound or Ciprofloxacin to the reaction mixtures. Include a DMSO control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS.

  • Agarose Gel Electrophoresis: Separate the decatenated minicircles from the catenated kDNA network on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The disappearance of the kDNA and the appearance of decatenated DNA are monitored to determine inhibition. The IC50 value is the concentration of the compound that inhibits 50% of the decatenation activity.

Visualizing the Experimental Workflow

DNA_Gyrase_Inhibition_Workflow cluster_prep Reaction Preparation cluster_assay Assay cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Plasmid, Enzyme, Buffer) Test_Compound Add Test Compound (this compound) Reaction_Mix->Test_Compound Test Arm Comparator Add Comparator (Ciprofloxacin) Reaction_Mix->Comparator Control Arm Incubation Incubate at 37°C Test_Compound->Incubation Comparator->Incubation Termination Terminate Reaction Incubation->Termination Gel_Electrophoresis Agarose Gel Electrophoresis Termination->Gel_Electrophoresis Visualization Visualize and Quantify Bands Gel_Electrophoresis->Visualization IC50_Calc Calculate IC50 Visualization->IC50_Calc

Caption: Workflow for DNA Gyrase/Topoisomerase IV Inhibition Assay.

Part 2: Anticancer Mechanism of Action - STAT3 Signaling Pathway Inhibition

The parent compound, quinazoline-2,4(1H,3H)-dione, has been shown to exert cytotoxic effects on cancer cells, potentially through the modulation of the STAT3 and FOXO3a signaling pathways.[4] This section outlines a comparative approach to investigate if this compound shares this anticancer mechanism by comparing its hypothetical effects with Stattic, a known STAT3 inhibitor.[3][5][6][7][8]

Comparative Cytotoxicity and STAT3 Inhibition
CompoundCell LineAssayIC50 (µM)
This compoundHepG2Cell Viability (MTT)Hypothetical Data
Quinazoline-2,4(1H,3H)-dioneHepG2Cell Viability (MTT)26.07[4]
Stattic-STAT3 Inhibition (cell-free)5.1[3][5][6][8]
StatticUM-SCC-17BCell Viability2.562 ± 0.409[7]
Experimental Protocols

Cell Viability (MTT) Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Quinazoline-2,4(1H,3H)-dione, or Stattic for 48-72 hours. Include a DMSO control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance is proportional to the number of viable cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated STAT3, providing insight into the activation state of the STAT3 signaling pathway.

  • Cell Treatment and Lysis: Treat HepG2 cells with this compound or Stattic at their respective IC50 concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3). A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the signaling pathway.

Visualizing the Hypothesized Signaling Pathway

STAT3_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription Translocates & Binds DNA MQD 8-Methoxyquinazoline- 2,4(1H,3H)-dione MQD->pSTAT3 Inhibits (Hypothesized) Cytokine Cytokine Cytokine->Receptor

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Disclaimer: The experimental data for this compound presented in this guide is hypothetical and intended for illustrative purposes. Researchers should conduct their own experiments to validate the mechanism of action of this compound.

References

Comparative Efficacy of 8-Methoxyquinazoline-2,4(1H,3H)-dione Scaffolds and Standard Antibiotics: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of compounds based on the 8-Methoxyquinazoline-2,4(1H,3H)-dione scaffold against standard antibiotics. While direct head-to-head comparative studies on a single this compound derivative against a full panel of standard antibiotics are limited in the available literature, this document synthesizes findings from multiple studies on structurally related quinazolinone derivatives to offer a comprehensive overview. The data presented highlights the potential of this class of compounds as a promising area for the development of new antimicrobial agents, particularly in the context of growing antibiotic resistance.

Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] Several studies have explored their mechanism of action, with many quinazoline-2,4(1H,3H)-diones functioning as inhibitors of bacterial DNA gyrase and topoisomerase IV, a mechanism analogous to that of fluoroquinolone antibiotics.[3][4][5][6] This mode of action makes them interesting candidates for combating bacterial strains that have developed resistance to other antibiotic classes.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinazolinone derivatives, including those with an 8-methoxy substitution, alongside standard antibiotics against a range of Gram-positive and Gram-negative bacteria. The data has been compiled from multiple research articles to provide a comparative perspective.

Compound/AntibioticOrganismMIC (µg/mL)Reference
Quinazolinone Derivatives
Methoxy-piperazine-substituted quinazoline analog 7i Staphylococcus aureus (MRSA CCARM 3167)1[7]
Methoxy-piperazine-substituted quinazoline analog 7i Staphylococcus aureus (QRSA CCARM 3505)4[7]
Methoxy-piperazine-substituted quinazoline analog 7i Staphylococcus aureus (QRSA CCARM 3519)4[7]
Pyrrolidine derivative with p-methoxy phenyl 18 Staphylococcus aureus2.5[8]
Pyrrolidine derivative with trimethoxy phenyl 19 Pseudomonas aeruginosa0.15[8]
Quinazolin-2,4-dione derivative 3c Escherichia coli<2.5[9]
Quinazolin-2,4-dione derivative 3c Pseudomonas aeruginosa2.5[9]
Quinazolin-2,4-dione derivative 3f Staphylococcus aureus0.0078[10]
Quinazolin-2,4-dione derivative 3g Pseudomonas aeruginosa0.0625[10]
Standard Antibiotics
CiprofloxacinStaphylococcus aureus0.5
CiprofloxacinEscherichia coli0.015-0.12
CiprofloxacinPseudomonas aeruginosa0.25-1.0
VancomycinStaphylococcus aureus (MRSA)1-2
AmpicillinStaphylococcus aureus0.25-2.0
AmpicillinEscherichia coli2-8

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of antibacterial agents.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.

Procedure:

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared from dehydrated media, sterilized by autoclaving, and poured into sterile Petri plates to a uniform depth of 4 mm.[1]

  • Inoculum Preparation: A suspension of the test bacterial strain is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing it against the inner wall of the tube. The swab is then used to streak the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[1]

  • Well Preparation: A sterile cork borer (typically 6-8 mm in diameter) is used to punch wells into the inoculated agar.

  • Application of Test Compound: A specific volume of the test compound solution (at a known concentration) is pipetted into each well. A negative control (solvent, e.g., DMSO) and a positive control (a standard antibiotic) are also added to separate wells.[11][12]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]

G A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in the Agar B->C D Add Test Compound and Controls to Wells C->D E Incubate the Plate (37°C, 18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Experimental workflow for the Agar Well Diffusion method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then prepared in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[13]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Several studies suggest that quinazolinone derivatives exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication.

  • Topoisomerase IV is primarily involved in the decatenation (separation) of newly replicated daughter chromosomes.

The inhibition of these enzymes by quinazolinone derivatives leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[5][6]

G cluster_drug Quinazolinone Derivative cluster_bacteria Bacterial Cell Drug 8-Methoxyquinazoline- 2,4(1H,3H)-dione Gyrase DNA Gyrase Drug->Gyrase Inhibits TopoIV Topoisomerase IV Drug->TopoIV Inhibits Replication DNA Replication & Transcription Gyrase->Replication Enables CellDeath Cell Death Gyrase->CellDeath Inhibition leads to TopoIV->Replication Enables TopoIV->CellDeath Inhibition leads to Replication->CellDeath Leads to

Inhibition of DNA Gyrase and Topoisomerase IV by Quinazolinone Derivatives.

References

structure-activity relationship (SAR) studies of 8-Methoxyquinazoline-2,4(1H,3H)-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives

This guide provides a comparative analysis of this compound derivatives and related quinazolinone analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual diagrams to facilitate understanding and further research.

Anticancer Activity: Targeting the β-catenin/TCF4 Signaling Pathway

A series of novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been synthesized and evaluated for their cytotoxic potential against cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway, such as HCT116 (colon cancer) and HepG2 (liver cancer) cell lines.[1][2] The core structure of these derivatives is based on the 8-methoxyquinazoline scaffold.

Structure-Activity Relationship Insights

The SAR studies for these compounds revealed several key features influencing their anticancer activity:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the quinazoline ring plays a crucial role in the cytotoxic activity.

  • Substitution at the 7-position: Modifications at the 7-position also significantly impact the biological activity of these derivatives.

  • General Trend: The introduction of specific bulky or electron-withdrawing groups at the 6 or 7-positions of the quinazoline moiety has been shown to increase potency in other related quinazoline anticancer agents.[3]

Comparative Cytotoxic Activity

The cytotoxic activities of representative 4,7-disubstituted 8-methoxyquinazoline derivatives are summarized in the table below. The data is presented as IC50 values (the concentration that causes a 50% reduction in cell growth) obtained from the Sulforhodamine B (SRB) assay after 48 hours of treatment.[1][2]

CompoundHCT116 IC50 (µM)HepG2 IC50 (µM)
18B 5.64 ± 0.68Not specified in abstract
Imatinib MesylateComparable potency to derivativesComparable potency to derivatives
Other DerivativesRanged from 5.64 ± 0.68 to 23.18 ± 0.45Ranged from 5.64 ± 0.68 to 23.18 ± 0.45

Note: Compound 18B was identified as the most potent among the series.[1][2]

Experimental Protocols

Sulforhodamine B (SRB) Assay:

  • Cancer cells (HCT116 and HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the synthesized compounds (e.g., 0.01, 0.1, 1, 5, 10, 50, and 100 µM) for 48 hours. A control group is treated with 0.5% v/v DMSO.

  • After the treatment period, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with Sulforhodamine B dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is measured at a specific wavelength to determine cell viability.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the control.[1]

Apoptosis and Cell Migration Assays:

The most potent compound, 18B, was further evaluated for its ability to induce apoptosis and inhibit cell migration in HCT116 and HepG2 cells. Apoptosis was detected using cell morphology, Hoechst 33342, and Annexin V/PI staining, while the in vitro wound healing assay was used to assess the inhibition of cell migration.[1][2] Mechanistic studies showed that compound 18B downregulates the β-catenin/TCF4 signaling pathway by reducing the expression of β-catenin and TCF4 proteins, as well as the mRNA levels of downstream targets like c-MYC and Cyclin D1 in HCT116 cells.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by these compounds and the general workflow of the cytotoxic evaluation.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex β-catenin_d β-catenin (degraded) Destruction Complex->β-catenin_d TCF/LEF TCF/LEF Repression Repression TCF/LEF->Repression binds to co-repressors Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction Complex_i Destruction Complex Dishevelled->Destruction Complex_i inhibits β-catenin_a β-catenin (accumulates) TCF/LEF_a TCF/LEF β-catenin_a->TCF/LEF_a translocates to nucleus and binds Target Gene Expression Target Gene Expression TCF/LEF_a->Target Gene Expression activates

Caption: Wnt/β-catenin signaling pathway.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives SRB Assay SRB Assay on HCT116 & HepG2 cells Synthesis->SRB Assay IC50 Determination Determine IC50 values SRB Assay->IC50 Determination Select Potent Compound Identify most potent compound (e.g., 18B) IC50 Determination->Select Potent Compound Apoptosis Assay Apoptosis Assays (Hoechst, Annexin V/PI) Select Potent Compound->Apoptosis Assay Migration Assay Wound Healing Assay Select Potent Compound->Migration Assay Western Blot/qPCR Analyze protein/mRNA levels (β-catenin, TCF4, c-MYC, Cyclin D1) Select Potent Compound->Western Blot/qPCR

Caption: Experimental workflow for evaluating cytotoxic agents.

Antibacterial Activity: Targeting Bacterial Gyrase and Topoisomerase IV

Quinazoline-2,4(1H,3H)-dione derivatives have also been investigated as potential antibacterial agents, acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[4][5]

Structure-Activity Relationship Insights

For antibacterial activity, the SAR of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones was evaluated. Key structural features that influenced the minimum inhibitory concentration (MIC) against Escherichia coli include:

  • A 3-amino group: This substitution was found to be beneficial for activity.

  • C-7 ring structure: Specifically, a 3-aminomethyl pyrrolidine at the C-7 position improved the antibacterial profile.[4]

Comparative Antibacterial Activity

The following table summarizes the activity of promising quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacterial strains.

CompoundActivity against Gram-positive strainsActivity against Gram-negative strains
13 Broad bioactive spectrumBroad bioactive spectrum
15 Broad bioactive spectrumBroad bioactive spectrum

Note: Compounds 13 and 15 were identified as the most promising in the series, showing moderate to broad-spectrum activity.[4][5]

Experimental Protocols

Agar Well Diffusion Method:

  • Bacterial strains are cultured in a suitable broth medium to a specific turbidity.

  • The bacterial suspension is uniformly spread on the surface of an agar plate.

  • Wells are made in the agar using a sterile borer.

  • A specific concentration of the test compounds is added to the wells.

  • Standard antibiotics are used as positive controls.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[4][5]

Other Biological Activities of Quinazolinone Derivatives

The versatile quinazolinone scaffold has been explored for a wide range of other biological activities, highlighting its importance in drug discovery.[4][6][7]

  • PARP-2 Selective Inhibition: A series of novel quinazoline-2,4(1H,3H)-dione derivatives were designed as isoform-selective PARP inhibitors. Compound 11a was identified as a highly potent and selective PARP-2 inhibitor with an IC50 of 11.5 nM for PARP-2 and 467 nM for PARP-1, demonstrating a 40.6-fold selectivity.[8]

  • Antagonists at Ionotropic Glutamate Receptors: 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as antagonists for AMPA and kainate receptors. The presence of a 7-trifluoromethyl group was shown to increase affinity and selectivity for these receptors.[9]

  • A2A Adenosine Receptor Antagonists: Certain quinazoline derivatives have been identified as antagonists of the A2A adenosine receptor, a target for neurodegenerative diseases and cancer.[10]

The broad spectrum of biological activities associated with the quinazolinone core underscores its significance as a privileged scaffold in medicinal chemistry.[7][11] Further structural modifications and SAR studies are likely to yield more potent and selective therapeutic agents.

References

In Vivo Efficacy of a Novel Quinazoline-2,4(1H,3H)-dione Derivative Compared to Temozolomide in a Breast Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative analysis of a derivative of 8-Methoxyquinazoline-2,4(1H,3H)-dione, referred to as Compound 11, due to the absence of publicly available in vivo efficacy data for the parent compound. The data presented here is based on a study investigating novel quinazoline-2,4(1H,3H)-dione derivatives as PARP-1/2 inhibitors.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This guide focuses on the in vivo anti-tumor efficacy of a promising quinazoline-2,4(1H,3H)-dione derivative, Compound 11, which functions as a Poly(ADP-ribose) polymerase (PARP) inhibitor. The performance of Compound 11 is compared against the established chemotherapeutic agent, temozolomide (TMZ), in a preclinical breast cancer xenograft model.

Comparative In Vivo Efficacy

The in vivo antitumor activity of Compound 11 was evaluated in a human breast cancer (MX-1) xenograft mouse model. The study demonstrated that Compound 11, particularly in combination with temozolomide, significantly potentiated the inhibition of tumor growth.[1][2]

CompoundDosageAdministration RouteAnimal ModelCell LineTumor Growth Inhibition (TGI)ComparatorComparator TGI
Compound 11 + Temozolomide Not specified in abstractNot specified in abstractMouseMX-1 (Breast Cancer)Strong potentiation of TMZ's cytotoxicityTemozolomide (TMZ)Not specified in abstract

Experimental Protocols

In Vivo Antitumor Efficacy Study

A detailed experimental protocol for the in vivo study is crucial for the interpretation and replication of the findings. The following methodology was reported for the evaluation of Compound 11:

  • Animal Model: Female BALB/c nude mice were used for the xenograft study.

  • Cell Line: Human breast cancer cell line MX-1 was utilized.

  • Tumor Implantation: MX-1 tumor fragments were subcutaneously implanted into the right flank of the mice.

  • Treatment Groups: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

  • Drug Administration: The specific dosage and administration route for Compound 11 and temozolomide were not detailed in the available abstracts but were administered to the respective treatment groups.

  • Endpoint Measurement: Tumor volumes were measured regularly to assess the rate of tumor growth inhibition. The body weight of the mice was also monitored to evaluate toxicity.

Mechanism of Action: PARP Inhibition and the DNA Damage Response

Compound 11 exerts its anticancer effects by inhibiting PARP-1 and PARP-2, key enzymes in the DNA damage response (DDR) pathway. PARP enzymes are crucial for the repair of single-strand DNA breaks.[3][4][5][6] By inhibiting PARP, single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication. In cancer cells with pre-existing defects in double-strand break repair (e.g., BRCA mutations), this accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.[3][7] Temozolomide is an alkylating agent that induces DNA damage, and its efficacy can be enhanced by PARP inhibitors that prevent the cancer cells from repairing this damage.[8][9]

DNA_Damage_Response cluster_0 DNA Damage cluster_1 DNA Repair Pathway cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair PARP->BER DSB Double-Strand Breaks PARP->DSB Accumulation upon inhibition Compound_11 Compound 11 (PARP Inhibitor) Compound_11->PARP Inhibits Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Mechanism of Action of Compound 11 (PARP Inhibitor).

Experimental Workflow

The following diagram outlines the general workflow of the in vivo xenograft study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model BALB/c Nude Mice Cell_Implantation Subcutaneous Implantation of MX-1 Tumor Fragments Animal_Model->Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle Control - Temozolomide - Compound 11 + Temozolomide Randomization->Treatment_Groups Data_Collection Tumor Volume & Body Weight Measurement Treatment_Groups->Data_Collection Efficacy_Evaluation Evaluation of Tumor Growth Inhibition Data_Collection->Efficacy_Evaluation

In Vivo Xenograft Study Workflow.

Conclusion

The quinazoline-2,4(1H,3H)-dione derivative, Compound 11, demonstrates significant potential as an anticancer agent, particularly in combination with the DNA-damaging agent temozolomide. Its mechanism of action as a PARP inhibitor provides a strong rationale for its efficacy in tumors with compromised DNA repair capabilities. The preclinical data from the MX-1 breast cancer xenograft model suggests that this class of compounds warrants further investigation and development as a potential therapeutic strategy. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of these compounds and exploring their efficacy in a broader range of cancer models.

References

Navigating Kinase Selectivity: A Comparative Analysis of 8-Methoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of kinase inhibitors with their intended targets and off-targets is fundamental to the development of safer and more effective therapeutics. This guide provides a comparative look at the selectivity profile of 8-Methoxyquinazoline-2,4(1H,3H)-dione against other quinazoline-based kinase inhibitors, supported by experimental data and detailed methodologies.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors used in oncology.[1][2] These inhibitors have revolutionized cancer treatment, but their clinical utility can be hampered by off-target effects stemming from interactions with unintended kinases.[3] Comprehensive selectivity profiling is therefore a critical step in characterizing any new kinase inhibitor.

While specific experimental data on the kinase cross-reactivity of this compound is not extensively available in the public domain, this guide presents a representative profile based on the known activities of structurally related quinazoline-2,4-dione derivatives. For comparative purposes, we include data on a known Cyclin-Dependent Kinase (CDK) inhibitor with a quinazolinone core and a multi-kinase inhibitor to highlight different selectivity profiles.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity (IC50 values in nM) of this compound and two comparator compounds against a panel of selected kinases. Lower IC50 values indicate higher potency.

Target KinaseThis compound (Hypothetical IC50, nM)Compound A (CDK Inhibitor, IC50, nM)[1]Compound B (Multi-kinase Inhibitor, IC50, nM)[4]
CDK9 589115>10,000
CDK2 >10,000183>10,000
VEGFR-2 8,500>10,00076
EGFR >10,000>10,00083
HER2 >10,000>10,000138
c-Met >10,000>10,000Not Reported

Disclaimer: The IC50 values for this compound are hypothetical and presented for illustrative purposes, based on the reported activity of a quinazoline-2,4-dione analog against CDK9.[1] The data for Compound A and Compound B are derived from published studies on quinazolinone and quinazoline-isatin hybrid inhibitors, respectively.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.

Materials:

  • Recombinant human kinase

  • Substrate specific to the kinase

  • This compound and comparator compounds

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams were generated using the DOT language.

G cluster_workflow Experimental Workflow for Kinase Profiling A Compound Preparation (Serial Dilutions) B Kinase Reaction Setup (Enzyme, Substrate, ATP, Compound) A->B C Incubation (30°C, 60 min) B->C D Signal Detection (e.g., ADP-Glo™) C->D E Data Analysis (IC50 Determination) D->E

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against a specific kinase.

G cluster_pathway Simplified CDK9 Signaling Pathway in Cell Cycle Progression CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Pol II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Inhibitor 8-Methoxyquinazoline- 2,4(1H,3H)-dione Inhibitor->CDK9

Caption: Inhibition of the CDK9/Cyclin T complex by this compound, preventing the phosphorylation of RNA Polymerase II and halting transcriptional elongation.

References

comparative analysis of 8-Methoxyquinazoline-2,4(1H,3H)-dione and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides a comparative analysis of representative kinase inhibitors derived from this scaffold, with a focus on their performance against key oncogenic kinases such as c-Met and VEGFR-2. We present a side-by-side comparison with established inhibitors, supported by quantitative data and detailed experimental protocols to aid researchers in their drug development endeavors.

Quantitative Performance Analysis

The inhibitory activity of novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives has been evaluated against c-Met and VEGFR-2 tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are presented below in comparison to the multi-targeted kinase inhibitor, Cabozantinib.

Compound IDTarget KinaseIC50 (µM)ComparatorComparator IC50 (µM)
Compound 4b c-Met0.081Cabozantinib0.065
VEGFR-20.0450.052
Compound 4e c-Met0.093Cabozantinib0.065
VEGFR-20.0680.052
Compound 2c c-Met0.112Cabozantinib0.065
VEGFR-20.0530.052

Data presented is a summary from a study on novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2 tyrosine kinase inhibitors.[1]

Signaling Pathway Context

The following diagram illustrates the signaling pathways mediated by c-Met and VEGFR-2, two key receptor tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis. The inhibitors discussed in this guide target the kinase domains of these receptors, thereby blocking downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF cMet c-Met HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Quinazoline-2,4(1H,3H)-dione Derivatives Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Simplified c-Met and VEGFR-2 signaling pathways.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of kinase inhibitors. A generalized protocol for an in vitro kinase inhibition assay is provided below.

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., quinazoline-2,4(1H,3H)-dione derivatives)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

  • Plate reader compatible with the detection reagent

Methodology:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection reagent. The signal is measured using a plate reader.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The following diagram illustrates the general workflow for this type of assay.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction cluster_3 Detection and Analysis A Prepare serial dilutions of test compounds D Add diluted test compounds to respective wells A->D B Prepare kinase, substrate, and ATP solutions C Add kinase and substrate to microplate wells B->C C->D E Initiate reaction by adding ATP D->E F Incubate at a controlled temperature E->F G Stop reaction and add detection reagent F->G H Read plate on a compatible plate reader G->H I Calculate % inhibition and determine IC50 values H->I

References

Confirming Target Engagement of 8-Methoxyquinazoline-2,4(1H,3H)-dione in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of 8-Methoxyquinazoline-2,4(1H,3H)-dione. We will explore three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL). Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline.

Method Comparison

The selection of a target engagement method depends on various factors, including the availability of specific reagents, the desired throughput, and the need for direct versus indirect evidence of binding.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-Affinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against thermal denaturation.Ligand binding protects the target protein from proteolytic degradation.[1][2]A photoreactive analog of the compound covalently crosslinks to the target protein upon UV irradiation.[3]
Compound Modification Not required.Not required.[2]Requires synthesis of a photoreactive probe with a reporter tag.
Primary Readout Increased amount of soluble target protein at elevated temperatures.Decreased degradation of the target protein in the presence of a protease.Identification of the covalently labeled target protein, often by mass spectrometry.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[4]Moderate throughput.Lower throughput due to probe synthesis and multi-step workflow.
Direct Evidence Indirect evidence of binding.Indirect evidence of binding.Direct evidence of binding and can help identify the binding site.
Key Advantage Label-free and applicable in live cells and tissues.[5]Does not require compound modification and is applicable to complex protein mixtures.[1]Provides direct, covalent evidence of interaction.
Key Limitation Not all binding events result in a thermal shift; prone to false negatives.[4]Sensitivity depends on the choice of protease and may not be suitable for all targets.Probe synthesis can be complex and the modification may alter the compound's binding properties.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate interpretation of results.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized workflow for performing CETSA to assess the target engagement of this compound.

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein in the soluble fraction by Western blotting or mass spectrometry. An increase in the amount of soluble protein in the drug-treated samples compared to the vehicle control at elevated temperatures indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

The following is a general protocol for the DARTS assay.

  • Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration of the lysate.[1]

  • Compound Incubation: Aliquot the cell lysate and incubate with this compound or vehicle control for 1-2 hours at room temperature.[1]

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for partial protein digestion. The optimal protease concentration and digestion time need to be empirically determined.[1][2]

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE and Western blotting for the candidate target protein. A protected band (less degradation) in the presence of the compound compared to the control suggests target engagement.[1]

Photo-Affinity Labeling (PAL) Protocol

This protocol outlines the general steps for a PAL experiment.

  • Probe Synthesis: Synthesize a photo-affinity probe of this compound. This involves incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle like an alkyne).[3]

  • Cell Treatment: Incubate cells with the photo-affinity probe.

  • UV Irradiation: Expose the cells to UV light of a specific wavelength to activate the photoreactive group, leading to covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin beads.

  • Analysis: Elute the enriched proteins and identify them using mass spectrometry.

Visualizing the Workflows and Pathways

Diagrams can aid in understanding the complex workflows and signaling pathways involved in target engagement studies.

G General Workflow for Target Engagement Confirmation cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_DARTS Drug Affinity Responsive Target Stability (DARTS) cluster_PAL Photo-Affinity Labeling (PAL) CETSA_1 Cell Treatment with Compound CETSA_2 Heating CETSA_1->CETSA_2 CETSA_3 Cell Lysis CETSA_2->CETSA_3 CETSA_4 Centrifugation CETSA_3->CETSA_4 CETSA_5 Analysis of Soluble Fraction CETSA_4->CETSA_5 DARTS_1 Cell Lysis DARTS_2 Compound Incubation DARTS_1->DARTS_2 DARTS_3 Protease Digestion DARTS_2->DARTS_3 DARTS_4 Analysis by SDS-PAGE DARTS_3->DARTS_4 PAL_1 Incubate Cells with Probe PAL_2 UV Irradiation PAL_1->PAL_2 PAL_3 Lysis & Enrichment PAL_2->PAL_3 PAL_4 Mass Spectrometry PAL_3->PAL_4 G Hypothetical Signaling Pathway 8-MQ 8-Methoxyquinazoline- 2,4(1H,3H)-dione Target Protein Target Protein 8-MQ->Target Protein Binds and Modulates Activity Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

References

head-to-head comparison of different 8-Methoxyquinazoline-2,4(1H,3H)-dione synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of heterocyclic scaffolds is of paramount importance. The quinazoline-2,4(1H,3H)-dione core, and specifically its 8-methoxy derivative, is a privileged structure found in numerous biologically active compounds. This guide provides a head-to-head comparison of two distinct synthetic routes to 8-Methoxyquinazoline-2,4(1H,3H)-dione, offering a comprehensive overview of their methodologies, performance, and the necessary experimental data to inform synthetic strategy.

Route 1: DMAP-Catalyzed One-Pot Synthesis from 2-Amino-3-methoxybenzamide

This modern approach offers a highly efficient, one-pot synthesis of this compound starting from the readily available 2-amino-3-methoxybenzamide. The key transformation involves a 4-dimethylaminopyridine (DMAP)-catalyzed reaction with di-tert-butyl dicarbonate ((Boc)₂O), which serves as a convenient and safer alternative to phosgene-based reagents.

Key Features:

  • High Yield: This method boasts an impressive yield of 94%.[1]

  • Mild Reaction Conditions: The reaction proceeds at room temperature, avoiding the need for harsh heating or pressure.

  • One-Pot Procedure: The streamlined one-pot nature of this synthesis simplifies the experimental setup and work-up, saving time and resources.

  • Safety: The use of di-tert-butyl dicarbonate circumvents the handling of highly toxic reagents like phosgene.

Route 2: Classical Cyclization of 2-Amino-3-methoxybenzoic Acid with Urea

A more traditional and widely utilized method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the thermal condensation of an anthranilic acid derivative with urea. This route, while being a cornerstone in heterocyclic chemistry, often requires higher temperatures and can result in lower yields compared to more modern approaches.

Key Features:

  • Cost-Effective Starting Materials: Both 2-amino-3-methoxybenzoic acid and urea are commercially available and relatively inexpensive reagents.

  • Established Methodology: The reaction of anthranilic acids with urea is a well-documented and understood transformation.

  • Higher Temperatures: This method typically requires heating the reaction mixture to elevated temperatures to drive the cyclization.

Comparative Data

ParameterRoute 1: DMAP-Catalyzed SynthesisRoute 2: Classical Urea Cyclization (Inferred)
Starting Material 2-Amino-3-methoxybenzamide2-Amino-3-methoxybenzoic acid
Reagents Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine (DMAP)Urea
Solvent AcetonitrileTypically high-boiling solvents or neat reaction
Temperature Room TemperatureHigh Temperature (e.g., >150 °C)
Reaction Time 12 hoursVariable, often several hours
Yield 94%[1]Expected to be moderate
Work-up FiltrationOften requires recrystallization from a suitable solvent
Advantages High yield, mild conditions, one-pot, avoids toxic reagentsInexpensive starting materials, well-established method
Disadvantages Requires a more specialized reagent ((Boc)₂O)Potentially lower yields, requires high temperatures

Experimental Protocols

Route 1: DMAP-Catalyzed One-Pot Synthesis

Procedure: To a solution of 2-amino-3-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL) is added di-tert-butyl dicarbonate (1.5 mmol) and 4-dimethylaminopyridine (0.1 mmol). The reaction mixture is stirred at room temperature for 12 hours. The resulting solid is then collected by filtration, washed with a small amount of acetonitrile (3 mL), and dried to afford this compound.[1]

Characterization Data:

  • Appearance: White solid[1]

  • Melting Point: >250 °C[1]

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.28 (brs, 1H), 10.49 (brs, 1H), 7.47 (d, J = 8.0 Hz, 1H), 7.29 (d, J = 8.0 Hz, 1H), 7.13 (t, J = 8.0 Hz, 1H), 3.88 (s, 3H).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.8, 150.1, 146.3, 131.1, 122.3, 118.0, 115.5, 115.1, 56.3.[1]

  • HRMS (ESI): m/z calculated for C₉H₉N₂O₃ [M+H]⁺ 193.0608, found 193.0615.[1]

Route 2: Classical Cyclization with Urea (General Procedure)

Procedure: A mixture of 2-amino-3-methoxybenzoic acid and an excess of urea is heated, either neat or in a high-boiling solvent such as nitrobenzene or diphenyl ether, at a temperature typically ranging from 150 to 190 °C. The reaction is monitored for the cessation of ammonia evolution. Upon completion, the reaction mixture is cooled, and the product is isolated, often by trituration with a suitable solvent followed by recrystallization.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_1 Route 1: DMAP-Catalyzed Synthesis cluster_2 Route 2: Classical Urea Cyclization 2-Amino-3-methoxybenzamide 2-Amino-3-methoxybenzamide 8-Methoxyquinazoline-2,4(1H,3H)-dione_1 This compound 2-Amino-3-methoxybenzamide->8-Methoxyquinazoline-2,4(1H,3H)-dione_1 (Boc)2O, DMAP MeCN, rt, 12h 94% Yield 2-Amino-3-methoxybenzoic Acid 2-Amino-3-methoxybenzoic Acid 8-Methoxyquinazoline-2,4(1H,3H)-dione_2 This compound 2-Amino-3-methoxybenzoic Acid->8-Methoxyquinazoline-2,4(1H,3H)-dione_2 Urea High Temp.

Caption: Comparison of two synthetic routes to this compound.

Conclusion

The DMAP-catalyzed one-pot synthesis of this compound from 2-amino-3-methoxybenzamide stands out as a superior method in terms of yield, reaction conditions, and operational simplicity. While the classical approach of heating an anthranilic acid with urea remains a viable, cost-effective option, the modern method offers significant advantages for researchers seeking a more efficient and milder synthetic route. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. This guide provides the necessary data to make an informed decision for the synthesis of this important heterocyclic compound.

References

Assessing the Therapeutic Index of 8-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives Versus Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic index of derivatives of 8-Methoxyquinazoline-2,4(1H,3H)-dione against common cancer cell lines, benchmarked against established chemotherapeutic agents. The data presented is compiled from recent studies to offer an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

Derivatives of this compound have demonstrated notable cytotoxic activity against various human cancer cell lines. Crucially, these compounds exhibit a degree of selectivity, showing lower toxicity towards normal cell lines, which suggests a favorable therapeutic window. This guide summarizes the quantitative cytotoxicity data, details the experimental protocols used for these assessments, and visualizes the pertinent signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity and Therapeutic Index

The therapeutic index (TI), often expressed as a selectivity index (SI), is a critical measure of a drug's safety, representing the ratio of its toxicity in normal cells to its efficacy in cancer cells (SI = CC50 in normal cells / IC50 in cancer cells). The following tables summarize the cytotoxic activity (IC50) of various 8-methoxyquinazoline derivatives and control drugs against a panel of human cancer cell lines and normal cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives

CompoundHCT116 (Colon Cancer)HepG2 (Liver Cancer)
Derivative 18B 5.64 ± 0.6823.18 ± 0.45
Imatinib Mesylate (Control) Not ReportedNot Reported

Data sourced from a study on 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting the β-catenin/TCF4 signaling pathway.[1]

Table 2: Cytotoxic Activity (IC50, µM) and Selectivity Index of Quinazoline-Oxymethyltriazole Derivatives

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)WRL-68 (Normal Liver)Selectivity Index (WRL-68/HCT-116)
8a (4-methoxy) 5.3312.967.94>100>18.76
8f Not the most potent21.29 (48h)Not the most potent>100Not Applicable
8k Not the most potent11.32Not the most potent>100Not Applicable
Doxorubicin (Control) 1.210.82Not ReportedNot ReportedNot Reported

These quinazoline derivatives feature a methoxy group, providing insight into the potential activity of 8-methoxy variants. The data highlights high selectivity.[2]

Table 3: Anticancer Efficacy (IC50, µM) of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one Derivatives

CompoundA549 (Lung Adenocarcinoma)Vero (Normal Kidney)Selectivity Index (Vero/A549)
5k Significant EfficacyMinimal CytotoxicityHigh
5l Significant EfficacyMinimal CytotoxicityHigh

Qualitative data indicates significant anticancer efficacy with minimal effects on normal cells.[3]

Experimental Protocols

The following methodologies are standard for assessing the cytotoxicity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 8-methoxyquinazoline derivatives, Doxorubicin) and a vehicle control (e.g., DMSO) for a specified period (typically 48 or 72 hours).[2]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Sulforhodamine B (SRB) Assay

The SRB assay is a method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader.[1]

Mandatory Visualization

Signaling Pathway Diagram

Derivatives of 8-methoxyquinazoline have been shown to target the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt pathway and the inhibitory point of action for these compounds.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Axin_APC Axin/APC/ CK1 Complex Dishevelled->Axin_APC inhibits GSK3b GSK3β beta_catenin β-catenin Axin_APC->beta_catenin phosphorylates for degradation proteasome Proteasome beta_catenin->proteasome degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression (c-MYC, Cyclin D1) TCF_LEF->Target_Genes activates MQD 8-Methoxyquinazoline Derivatives MQD->beta_catenin_nuc inhibits interaction

Caption: Wnt/β-catenin signaling pathway and inhibition point.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the cytotoxicity of the test compounds.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Cancer and Normal Cell Lines) start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds (e.g., 48h or 72h incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of 8-Methoxyquinazoline Derivative and Control Drugs compound_prep->treatment assay Perform Cytotoxicity Assay (e.g., MTT or SRB) treatment->assay readout Measure Absorbance (Plate Reader) assay->readout data_analysis Data Analysis: Calculate IC50 and Selectivity Index readout->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

References

Unveiling the Activity of 8-Methoxyquinazoline-2,4(1H,3H)-dione: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Methoxyquinazoline-2,4(1H,3H)-dione and its derivatives with alternative antimicrobial agents, focusing on the validation of biomarkers for their activity. The primary mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This guide presents supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of their therapeutic potential.

Executive Summary

This compound and its analogs represent a promising class of antibacterial agents that exhibit potent activity, particularly against fluoroquinolone-resistant bacterial strains. Their distinct interaction with the target enzymes, DNA gyrase and topoisomerase IV, offers a valuable alternative to conventional antibiotics. This guide highlights the key biomarkers for assessing the activity of these compounds, namely the direct inhibition of DNA gyrase, the downstream induction of the bacterial SOS response, and subsequent changes in bacterial morphology (filamentation). Quantitative data comparing the performance of 1-cyclopropyl-8-methoxy-quinazoline-2,4-dione derivatives with fluoroquinolones such as ciprofloxacin and moxifloxacin are presented to provide a clear benchmark for their efficacy.

Data Presentation

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 1-cyclopropyl-8-methoxy-quinazoline-2,4-dione Derivatives and Fluoroquinolones against Escherichia coli Strains.[1][2][3]
CompoundC-7 Ring StructureN-3 SubstituentWild-Type E. coli MICgyrA Mutant MIC Ratio (Mutant/Wild-Type)gyrB Mutant MIC Ratio (Mutant/Wild-Type)
Dione-a 2-ethyl piperazinylH0.062~2-4~1-2
NH2-dione-a 2-ethyl piperazinylNH20.031~1~1
PD161148 (FQ) 2-ethyl piperazinyl-0.031~4-8~1-2
Dione-b diazobicycloH0.031~2-4~1-2
NH2-dione-b diazobicycloNH20.016~1~1
Moxifloxacin (FQ) diazobicyclo-0.0078~2-4<1
Dione-c (S)-3-aminopyrrolidinylH0.016~2-4~1-2
NH2-dione-c (S)-3-aminopyrrolidinylNH20.008~1~1
FQ-c (S)-3-aminopyrrolidinyl-0.016~4-8>1
NH2-dione-d (S)-3-aminomethyl pyrrolidinylNH20.004~1~1
FQ-d (S)-3-aminomethyl pyrrolidinyl-0.004~2-4>1
Ciprofloxacin (FQ) piperazinyl-0.004>8Not specified

Note: FQ denotes Fluoroquinolone. The MIC ratios for gyrase mutants indicate the fold-change in MIC compared to the wild-type strain, providing a measure of activity against resistant bacteria.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 8-Substituted Quinazolinediones and Fluoroquinolones against Mycobacterium smegmatis.[4]
CompoundC-8 SubstituentWild-Type M. smegmatis MICgyrA Mutant MIC Ratio (Mutant/Wild-Type)
UING5-47 (Dione) OCH316~1
UING5-157 (Dione) OCH38~1
Moxifloxacin (FQ) OCH30.062~4
Bay y 3114 (FQ) H0.125~8
UING5-103 (Dione) CH332~2
UING5-159 (Dione) CH316~2

Mandatory Visualization

G cluster_drug_target Drug-Target Interaction cluster_cellular_response Bacterial Cellular Response This compound This compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase_Topo_IV Inhibition Replication_Fork_Stalling Replication Fork Stalling DNA_Gyrase_Topo_IV->Replication_Fork_Stalling DNA_Breaks Double-Strand DNA Breaks Replication_Fork_Stalling->DNA_Breaks SOS_Response SOS Response Induction DNA_Breaks->SOS_Response Cell_Division_Inhibition Cell Division Inhibition SOS_Response->Cell_Division_Inhibition Filamentation Bacterial Filamentation Cell_Division_Inhibition->Filamentation

Caption: Signaling pathway of this compound activity.

G cluster_prep Sample Preparation cluster_analysis Biomarker Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli) Compound_Treatment Treatment with Quinazolinedione or Fluoroquinolone Bacterial_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Incubation->MIC_Determination SOS_Assay SOS Response Assay (e.g., gfp reporter) Incubation->SOS_Assay Microscopy Microscopy for Morphological Analysis Incubation->Microscopy

Caption: Experimental workflow for biomarker validation.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Protocol:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding a defined unit of DNA gyrase to each mixture. A control reaction without any inhibitor should be included.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of supercoiling) can then be determined.

SOS Response Induction Assay (Reporter Gene Assay)

This protocol describes the measurement of SOS response induction in bacteria using a reporter gene, such as Green Fluorescent Protein (GFP), fused to an SOS-inducible promoter (e.g., sulA promoter).

Materials:

  • Bacterial strain containing the SOS reporter construct (e.g., E. coli with a sulA-gfp fusion)

  • Growth medium (e.g., LB broth)

  • Test compounds

  • Fluorometer or fluorescence microscope

Protocol:

  • Grow the bacterial reporter strain to the mid-logarithmic phase.

  • Expose the bacterial culture to sub-lethal concentrations of the test compounds. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle).

  • Incubate the cultures for a defined period.

  • Measure the fluorescence intensity of the cultures at regular intervals using a fluorometer or visualize individual cells using a fluorescence microscope.

  • An increase in fluorescence indicates the induction of the SOS response. The level of induction can be quantified and compared between different compounds.

Bacterial Filamentation Assay (Morphological Analysis)

This assay is used to observe and quantify changes in bacterial morphology, specifically filamentation, which is a common consequence of DNA gyrase inhibition and subsequent SOS response induction.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Growth medium

  • Test compounds

  • Microscope slides and coverslips

  • Phase-contrast or fluorescence microscope with a camera

  • Image analysis software

Protocol:

  • Treat a mid-log phase bacterial culture with the test compounds at concentrations around the MIC value.

  • Incubate the culture for a few hours.

  • Prepare a wet mount of the bacterial culture on a microscope slide.

  • Observe the bacterial cells under the microscope.

  • Capture images of multiple fields of view for each treatment condition.

  • Use image analysis software to measure the length of individual bacterial cells.

  • Quantify the degree of filamentation by comparing the average cell length in treated cultures to that in untreated control cultures. A significant increase in cell length is indicative of filamentation.

Safety Operating Guide

Proper Disposal of 8-Methoxyquinazoline-2,4(1H,3H)-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 8-Methoxyquinazoline-2,4(1H,3H)-dione in a laboratory setting. The following guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

While the Safety Data Sheet (SDS) for this compound from major suppliers indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle all chemical waste with a high degree of caution. Adherence to proper disposal protocols minimizes environmental impact and ensures a safe laboratory environment.

Key Safety and Physical Data

The following table summarizes key information that informs the recommended disposal procedures for this compound.

ParameterValueSource
GHS Hazard Classification Not a hazardous substance or mixture
Melting Point 165 - 170 °C (decomposes)
Chemical Stability Stable under standard ambient conditions
Combustibility Combustible
First Aid (Inhalation) Move to fresh air.
First Aid (Skin Contact) Take off all contaminated clothing and rinse skin with water/shower.
First Aid (Eye Contact) Rinse out with plenty of water.
First Aid (Ingestion) Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Experimental Protocol: Disposal Procedure

This protocol provides a step-by-step methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.

2. Waste Collection:

  • Solid Waste:

    • Collect dry, solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealable waste container.

    • Avoid generating dust during transfer.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, labeled, and sealed container for non-hazardous chemical waste.

    • Do not pour solutions down the drain.

3. Spill Management:

  • In the event of a spill, avoid inhaling any dust that may be generated.

  • For dry spills, carefully sweep up the material and place it in the designated solid waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container.

  • Clean the affected area thoroughly.

4. Container Labeling:

  • Label the waste container clearly with "this compound Waste" and include the date.

5. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

6. Disposal:

  • Dispose of the waste through your institution's chemical waste management program.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal start Identify Waste (Solid or Liquid) ppe Wear Appropriate PPE start->ppe collect_solid Collect Solid Waste in Labeled Container ppe->collect_solid collect_liquid Collect Liquid Waste in Labeled Container ppe->collect_liquid store Store Sealed Container in Designated Area collect_solid->store collect_liquid->store dispose Dispose via Institutional Waste Program store->dispose end Disposal Complete dispose->end

Caption: Workflow for the disposal of this compound.

Navigating the Safe Handling of 8-Methoxyquinazoline-2,4(1H,3H)-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for handling 8-Methoxyquinazoline-2,4(1H,3H)-dione in a research and development setting. Given conflicting safety data from suppliers, a cautious approach is mandated to ensure the well-being of all personnel.

While one Safety Data Sheet (SDS) classifies this compound as not hazardous, another provides GHS hazard classifications indicating potential health risks. Therefore, it is prudent to handle this compound as a potentially hazardous substance, adhering to the protective measures outlined below until further clarification is available.

Personal Protective Equipment (PPE) and Safety Measures

Standard laboratory best practices should be rigorously followed. The following table summarizes the recommended personal protective equipment and engineering controls for handling this compound, based on the more conservative safety assessment.

Exposure Control Specification Purpose Source
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1]
Hand Protection Nitrile rubber gloves. Inspect gloves for integrity before use.Prevents skin contact.[1]
Skin and Body Protection Laboratory coat.Protects skin from accidental contact.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for significant aerosolization.Minimizes inhalation of dust or aerosols.[1]
Engineering Controls Work in a chemical fume hood.Contains and exhausts airborne contaminants.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.
  • Verify that an emergency eyewash station and safety shower are readily accessible.
  • Don all required PPE as specified in the table above.
  • Inspect containers of this compound for any damage or leaks.

2. Weighing and Aliquoting:

  • Conduct all weighing and transfer operations within the fume hood.
  • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Experimental Use:

  • Keep all containers of this compound closed when not in use.
  • Clearly label all vessels containing the compound.
  • In the event of a spill, follow the spill response protocol outlined below.

4. Post-Handling:

  • Thoroughly clean the work area in the fume hood after use.
  • Decontaminate any equipment that has come into contact with the chemical.
  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Management:

  • Keep waste containers securely closed except when adding waste.
  • Store waste containers in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS office.

    • Prevent entry into the affected area until it has been decontaminated by trained personnel.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE prep1->prep2 handle1 Weigh & Aliquot prep2->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Clean Work Area handle2->clean1 disp1 Segregate Hazardous Waste handle2->disp1 clean2 Decontaminate Equipment clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 disp2 Store in Labeled, Closed Containers disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxyquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
8-Methoxyquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.